Technical Documentation Center

(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic replacement of planar aromatic systems with conformationally restricted aliphatic rings is a proven paradigm for improving pharmacokinetic profiles. (1R,3r)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of planar aromatic systems with conformationally restricted aliphatic rings is a proven paradigm for improving pharmacokinetic profiles. (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine is a highly versatile, dual-basic building block designed precisely for this purpose. This whitepaper provides an in-depth analysis of its structural nuances, a self-validating synthetic methodology, and its pharmacological utility for drug development professionals.

Structural Analysis & Stereochemical Nuance

The molecular architecture of this compound consists of a rigid cyclobutane core substituted at the 1- and 3-positions with a primary amine and a (dimethylamino)methyl group, respectively.

The Pseudoasymmetry of 1,3-Disubstituted Cyclobutanes

A critical technical nuance lies in its stereochemical designation: (1R,3r) . In 1,3-disubstituted cyclobutanes, the presence of a symmetry plane passing directly through the C1 and C3 atoms renders the core achiral (a meso compound) . Because the two paths around the ring (C1→C2→C3 and C1→C4→C3) are structurally identical but stereochemically enantiomeric, the C1 and C3 carbons are classified as pseudoasymmetric centers .

The lowercase r (and s) descriptors are used to denote the relative spatial arrangement of the substituents. The (1R,3r) designation specifically dictates the trans or cis vectoring of the primary amine relative to the tertiary amine appendage. This rigid, defined geometry is essential for precise spatial vectoring of pharmacophores, minimizing the entropic penalty upon target binding .

Physicochemical Profile

The baseline physicochemical properties of the free base dictate its behavior in physiological environments and its utility in downstream parallel synthesis.

PropertyValuePharmacological Relevance
IUPAC Name (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amineStandardized nomenclature.
Molecular Formula C₇H₁₆N₂High sp³ fraction (Fsp³).
Molecular Weight 128.22 g/mol (Free Base)Low molecular weight limits ligand efficiency penalties.
Exact Mass 128.1313 DaCritical for HRMS validation.
H-Bond Donors 1 (Primary amine, -NH₂)Facilitates targeted receptor interactions.
H-Bond Acceptors 2 (Primary and tertiary amines)Enhances aqueous solubility.
Topological Polar Surface Area 29.3 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration.

Self-Validating Synthetic Methodology

To synthesize this compound with high diastereomeric purity, we employ a highly controlled, step-by-step route starting from commercially available 3-oxocyclobutane-1-carboxylic acid. Every step is designed with built-in analytical checkpoints to ensure a self-validating workflow.

Step-by-Step Protocol
  • Amidation (Causality: Establishing the Tertiary Amine): React 3-oxocyclobutane-1-carboxylic acid with dimethylamine hydrochloride using EDC/HOBt as coupling agents in DMF. This forms the stable dimethylamide intermediate. Validation: LC-MS must show complete disappearance of the acid peak.

  • Reductive Amination (Causality: Preventing Over-alkylation): React the C3 ketone with benzylamine (BnNH₂) and NaBH(OAc)₃ in dichloroethane. Why benzylamine? Primary amines form stable imines that reduce cleanly to secondary amines, whereas ammonia often leads to over-alkylation (forming tertiary amines from multiple ketone molecules). This step yields a diastereomeric mixture of cis/trans isomers. Validation: Isolate the intermediate via silica gel chromatography. ¹H NMR coupling constants of the cyclobutane protons are used to identify and isolate the specific (1R,3r) diastereomer .

  • Amide Reduction (Causality: Chemoselective Reduction): Treat the isolated diastereomer with LiAlH₄ in anhydrous THF at reflux. LiAlH₄ is specifically chosen because it is strong enough to reduce the dimethylamide to a (dimethylamino)methyl group without cleaving the C-N bond or fracturing the strained cyclobutane ring.

  • Deprotection (Causality: Unmasking the Primary Amine): Subject the intermediate to catalytic hydrogenolysis (H₂, Pd/C) in methanol to cleave the benzyl protecting group, yielding the free primary amine.

  • Salt Formation: Treat the free base with 4M HCl in dioxane to precipitate the dihydrochloride salt, drastically improving shelf stability and handling .

SynthesisWorkflow SM 3-Oxocyclobutane-1- carboxylic acid Step1 Amidation (Dimethylamine) SM->Step1 EDC/HOBt Step2 Reductive Amination (Benzylamine) Step1->Step2 NaBH(OAc)3 Step3 Reduction (LiAlH4) Step2->Step3 THF, Reflux Step4 Deprotection (H2, Pd/C) Step3->Step4 MeOH, rt Product (1R,3r)-Target Compound Step4->Product HCl/Dioxane

Fig 1: Step-by-step synthetic workflow for the target cyclobutane diamine.

Applications in Drug Development

The integration of a 1,3-disubstituted cyclobutane ring is a classic strategy in modern lead optimization to achieve an "escape from flatland."

By replacing planar aromatic rings (like phenyl or heteroaryl groups) with a cyclobutane core, the fraction of sp³-hybridized carbons (Fsp³) increases . This structural shift drastically enhances aqueous solubility and reduces off-target toxicity driven by lipophilic planar stacking. Furthermore, the cyclobutane core improves metabolic stability by eliminating sites prone to oxidative metabolism (e.g., CYP450-mediated epoxidation of aromatics). The dual basicity of the primary and tertiary amines allows medicinal chemists to finely tune the pKa and logD of the parent drug, optimizing it for target engagement or Blood-Brain Barrier penetration.

PharmaAdvantage Core 1,3-Disubstituted Cyclobutane Motif Sp3 Increased sp3 Fraction (Escape from Flatland) Core->Sp3 Rigidity Conformational Restriction Core->Rigidity Metabolism Metabolic Stability Core->Metabolism Solubility Improved Aqueous Solubility Sp3->Solubility Affinity Enhanced Target Affinity (Low ΔS) Rigidity->Affinity HalfLife Extended in vivo Half-Life Metabolism->HalfLife

Fig 2: Pharmacological advantages of integrating the 1,3-cyclobutane motif.

Analytical Characterization Protocol

To guarantee scientific integrity, the final dihydrochloride salt must be subjected to a rigorous analytical battery:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) is employed to confirm structural integrity. The cyclobutane methylene protons (C2 and C4) will appear as complex multiplets due to the puckered conformation of the ring and geminal/vicinal coupling. 2D NOESY is mandatory to validate the (1R,3r) configuration; cross-peaks between the C1 and C3 methine protons dictate the relative spatial geometry.

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS-ESI) must yield an exact mass of 129.1391 Da for the [M+H]⁺ ion.

  • X-Ray Crystallography: For absolute confirmation of the pseudoasymmetric centers, the dihydrochloride salt should be crystallized via slow vapor diffusion (methanol/diethyl ether) to obtain a definitive 3D lattice structure.

References

  • Malashchuk, A., et al. "Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4." Journal of Molecular Structure, 2020. URL:[Link]

  • Majima, K., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Chernykh, A. V., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015. URL:[Link]

Exploratory

An In-Depth Technical Guide to (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, once a synthetic challenge, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent conformational ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic challenge, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent conformational rigidity and three-dimensional character offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This technical guide provides a comprehensive overview of a particularly promising building block: (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine. We will delve into its chemical identity, stereoselective synthesis, detailed characterization, and its burgeoning role in the development of next-generation pharmaceuticals.

Core Compound Identification and Properties

The subject of this guide is the specific stereoisomer (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine. It is crucial to distinguish this compound from its other stereoisomers and racemic mixtures, as stereochemistry plays a pivotal role in its biological activity.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
Chemical Name (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine-
CAS Number 2344685-67-0 (dihydrochloride salt)[1][2]
Molecular Formula C₇H₁₆N₂ (Free Base)Calculated
Molecular Weight 128.22 g/mol (Free Base)Calculated
Molecular Formula C₇H₁₈Cl₂N₂ (Dihydrochloride Salt)[3]
Molecular Weight 201.14 g/mol (Dihydrochloride Salt)[3]

Note: The molecular weight of the free base is calculated from the molecular weight of the dihydrochloride salt.

The Strategic Importance of the 1,3-disubstituted Cyclobutane Scaffold

The 1,3-disubstituted cyclobutane core of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine provides a unique spatial arrangement of functional groups. This rigid scaffold allows for precise positioning of the primary amine and the dimethylaminomethyl sidechain, which can be critical for specific interactions with biological targets such as enzymes and receptors.[3] The dimethylamine moiety, in particular, is a common pharmacophore known to participate in various biological activities, including antimicrobial, antihistaminic, and anticancer effects.[3]

The conformational constraint of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and potency. Furthermore, the introduction of such a three-dimensional structure can improve metabolic stability and other pharmacokinetic properties compared to more flexible or planar analogues.

Synthesis of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine: A Focus on Stereocontrol

The synthesis of racemic 3-[(dimethylamino)methyl]cyclobutan-1-amine can be achieved from cyclobutanamine through a reaction with formaldehyde and dimethylamine, followed by the formation of the dihydrochloride salt.[3] However, for applications in drug development, the stereoselective synthesis of the (1R,3r)-isomer is paramount.

  • [2+2] Cycloadditions: The use of chiral catalysts or auxiliaries in [2+2] cycloaddition reactions between an alkene and a ketene or allene is a powerful method for establishing the cyclobutane core with high stereoselectivity.[1]

  • Ring Contraction of Chiral Pyrrolidines: Stereospecific ring contraction of appropriately substituted chiral pyrrolidines can yield enantiomerically pure cyclobutane derivatives.[4]

  • Chiral Resolution: Racemic mixtures of cyclobutane intermediates can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

General Workflow for Asymmetric Synthesis

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of the target compound, highlighting key stages where stereocontrol can be introduced.

Asymmetric Synthesis Workflow cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Purification & Salt Formation Start Achiral Starting Materials Asymmetric_Step Asymmetric Reaction (e.g., [2+2] cycloaddition with chiral catalyst) Start->Asymmetric_Step Chiral_Intermediate Chiral Cyclobutane Intermediate Asymmetric_Step->Chiral_Intermediate FGI Functional Group Interconversions Chiral_Intermediate->FGI Target_Molecule (1R,3r)-3-[(dimethylamino)methyl] cyclobutan-1-amine FGI->Target_Molecule Purification Purification Target_Molecule->Purification Salt_Formation Dihydrochloride Salt Formation Purification->Salt_Formation

Caption: A conceptual workflow for the asymmetric synthesis of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of the cyclobutane ring. The relative positions and coupling constants of the ring protons can provide valuable information about the cis/trans relationship of the substituents.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Chiral Analysis

Establishing the enantiomeric and diastereomeric purity is critical.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a standard method for separating and quantifying stereoisomers. A suitable chiral stationary phase must be selected.

  • NMR with Chiral Solvating Agents: The use of chiral solvating agents, such as BINOL derivatives, can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.[5]

Experimental Protocol: Determination of Enantiopurity by ¹H NMR using a Chiral Solvating Agent

This protocol provides a general guideline for determining the enantiomeric excess of a chiral amine like the target compound.

Materials:

  • Sample of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

  • Chiral Solvating Agent (e.g., (S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Accurately weigh a known amount of the amine sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the amine.

  • To the same NMR tube, add a molar equivalent of the chiral solvating agent.

  • Gently shake the tube for 30 seconds to ensure thorough mixing.[5]

  • Acquire another ¹H NMR spectrum.

  • Analysis: Compare the spectra before and after the addition of the chiral solvating agent. Look for the splitting of signals corresponding to the protons of the amine. The integration of the now separated signals for the two enantiomers can be used to calculate the enantiomeric excess (ee).

Applications in Drug Discovery and Development

As a building block, (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine is of significant interest for the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of two amine functionalities with different substitution patterns (primary and tertiary) allows for selective chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.

While specific biological data for this exact compound is not widely published, related cyclobutane-containing diamines are being explored for their potential in various therapeutic areas. The rigid nature of the cyclobutane ring, combined with the presence of key pharmacophoric elements, makes this compound a valuable starting point for the design of inhibitors for enzymes such as kinases and proteases, as well as ligands for G-protein coupled receptors (GPCRs).

Conclusion

(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine represents a valuable and versatile building block for the modern medicinal chemist. Its unique three-dimensional structure and the strategic placement of its functional groups offer a compelling platform for the design of novel therapeutics with improved pharmacological properties. The continued development of efficient and stereoselective synthetic routes to this and related cyclobutane derivatives will undoubtedly accelerate their application in the discovery of new medicines. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this intriguing molecule.

References

  • Lu, P., & Gu, Z. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Accounts of Chemical Research, 54(21), 4065–4081.
  • Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 126(47), 15290–15291.
  • Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538–15570.
  • Singh, T., & Singh, V. K. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26038–26045.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Hu, F., et al. (2018). Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. ACS Omega. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. Chemical Science. [Link]

  • Stepanov, A. A., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5897–5904.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSU ScholarWorks. [Link]

  • rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride. NextSDS. [Link]

Sources

Foundational

Stereochemistry, 3D Conformation, and Synthetic Utility of trans-3-[(Dimethylamino)methyl]cyclobutan-1-amine

Executive Summary In modern medicinal chemistry, the strategic replacement of flexible aliphatic chains with conformationally restricted scaffolds is a proven tactic to improve target affinity, metabolic stability, and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of flexible aliphatic chains with conformationally restricted scaffolds is a proven tactic to improve target affinity, metabolic stability, and pharmacokinetic profiles. 3-[(dimethylamino)methyl]cyclobutan-1-amine serves as a highly valuable diamine pharmacophore[1]. By locking the spatial relationship between a primary and a tertiary amine, this cyclobutane derivative reduces the entropic penalty upon receptor binding. This whitepaper provides an in-depth technical analysis of its stereochemical nuances, 3D conformational dynamics, and a self-validating synthetic protocol for drug development professionals.

The Pseudoasymmetry Paradox: Deconstructing the "(1R,3r)" Nomenclature

A critical source of confusion in chemoinformatics databases is the stereochemical designation of 1,3-disubstituted cyclobutanes. The molecule is frequently cataloged under the computationally generated string (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine or even rac-(1r,3r)[2]. However, rigorous stereochemical analysis reveals this to be an algorithmic artifact.

The Internal Plane of Symmetry

Regardless of whether the substituents at C1 and C3 are identical or different, and regardless of their cis or trans relationship, all 1,3-disubstituted cyclobutanes possess an internal plane of symmetry ( σxz​ ) that passes directly through the C1 and C3 atoms, bisecting the C2 and C4 methylene groups.

Because the molecule is superimposable on its mirror image via this symmetry plane, it is fundamentally achiral (meso) . Consequently, the stereocenters at C1 and C3 are pseudoasymmetric. According to strict IUPAC Cahn-Ingold-Prelog (CIP) rules, pseudoasymmetric centers must be designated with lowercase descriptors. The correct descriptor for the trans geometry is (1r,3r) , while the cis geometry is designated (1s,3s) [3].

Stereochem A trans-Isomer Strict IUPAC: (1r,3r) Database Artifact: (1R,3r) B cis-Isomer Strict IUPAC: (1s,3s) A->B Diastereomers C Internal Symmetry Plane (σ) Achiral / Meso System A->C possesses B->C possesses

Logical relationship between 1,3-disubstituted cyclobutane diastereomers and their symmetry.

3D Conformation: Ring Puckering and Vector Analysis

To relieve the severe torsional strain of eight eclipsing C-H bonds, the cyclobutane ring does not exist as a flat square. Instead, it adopts a puckered "butterfly" conformation with a dihedral fold angle of approximately 25° to 30°[4].

Axial/Equatorial Dynamics in the (1r,3r)-trans Isomer

In the puckered state, substituents occupy either pseudo-axial or pseudo-equatorial positions. For the (1r,3r)-trans isomer, geometric constraints dictate that one substituent must be pseudo-axial while the other is pseudo-equatorial. The ring undergoes rapid butterfly inversion (ring flipping), interconverting the two states.

Causality of Conformational Preference: The steric bulk (A-value equivalent) of the -(dimethylamino)methyl group is significantly larger than that of the primary -NH2 group. To minimize transannular steric clashes across the folded ring, the thermodynamic equilibrium heavily favors the conformer where the bulky -(dimethylamino)methyl group occupies the less hindered pseudo-equatorial position, forcing the -NH2 group into the pseudo-axial position.

RingFlip Conf1 Favored Conformer -NH2: pseudo-axial -CH2NMe2: pseudo-equatorial Conf2 Disfavored Conformer -NH2: pseudo-equatorial -CH2NMe2: pseudo-axial Conf1->Conf2 Butterfly Inversion

Butterfly inversion equilibrium of the (1r,3r)-trans cyclobutane conformers.

Quantitative Stereochemical Data

The following table summarizes the key physical and stereochemical properties distinguishing the trans and cis diastereomers of this scaffold.

Propertytrans-Isomercis-Isomer
IUPAC Descriptor (1r,3r)(1s,3s)
Symmetry Element Plane ( σxz​ )Plane ( σxz​ )
Chirality Achiral (Meso)Achiral (Meso)
Preferred Conformation Pseudo-Axial / Pseudo-EquatorialDiequatorial
Thermodynamic Stability Lower (Kinetic)Higher (Thermodynamic)
Vector Projection Angle ~180° (Anti-parallel)~120° (Convergent)

Validated Synthetic Protocol for the (1r,3r) Scaffold

Synthesizing the (1r,3r) scaffold requires strict chemoselectivity. The following 5-step protocol is designed as a self-validating system , incorporating specific causality for each reagent choice and In-Process Controls (IPCs) to ensure trustworthiness[4].

Step-by-Step Methodology
  • Ketalization (Protection)

    • Procedure: React 3-oxocyclobutane-1-carboxylic acid with ethylene glycol and catalytic p-Toluenesulfonic acid (pTSA) in refluxing toluene using a Dean-Stark trap.

    • Causality: Ketones are highly susceptible to reduction by hydride sources. Ketalization protects the ketone during downstream amidation and reduction.

    • Self-Validation (IPC): Disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) in FT-IR confirms complete protection.

  • Amidation

    • Procedure: Treat the protected acid with Dimethylamine hydrochloride, HATU, and DIPEA in DMF at room temperature.

    • Causality: HATU provides rapid, high-yielding peptide-like coupling. DIPEA acts as a non-nucleophilic base to liberate dimethylamine from its hydrochloride salt without interfering with the active ester.

  • Reduction & Deprotection

    • Procedure: Add the amide dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C, then reflux. Quench carefully with aqueous HCl (1M) during workup.

    • Causality: LiAlH₄ forcefully reduces the amide to the tertiary amine. The ketal is impervious to basic hydrides. The subsequent acidic aqueous quench serves a dual purpose: it destroys residual hydride and hydrolyzes the ketal back to the ketone.

  • Reductive Amination

    • Procedure: React the resulting 3-[(dimethylamino)methyl]cyclobutan-1-one with Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN) in methanol.

    • Causality: NH₄OAc provides the ammonia source. NaBH₃CN is chosen over NaBH₄ because it is stable at the slightly acidic pH (~6) required for imine formation and selectively reduces the intermediate iminium ion over the unreacted ketone.

  • Diastereomeric Resolution

    • Procedure: Separate the resulting cis/trans mixture via reverse-phase preparative HPLC (C18 column, basic mobile phase: Water/MeCN with 0.1% Et₃N).

    • Causality: The cis and trans isomers possess different dipole moments and spatial profiles, allowing baseline resolution on a C18 stationary phase.

Synthesis SM 3-oxocyclobutane-1-carboxylic acid Int1 1. Ketalization (Ethylene glycol, pTSA) SM->Int1 Int2 2. Amidation (HNMe2, HATU, DIPEA) Int1->Int2 Int3 3. Reduction & Deprotection (LiAlH4, then aq. HCl) Int2->Int3 Prod 4. Reductive Amination (NH4OAc, NaBH3CN) Int3->Prod Final 5. Diastereomeric Resolution Yields (1r,3r) Target Prod->Final

Five-step self-validating synthetic workflow for the (1r,3r) cyclobutane scaffold.

Applications in Medicinal Chemistry

The (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine moiety is actively investigated in the development of novel therapeutics[1]. Its unique structural features allow it to modulate biological pathways effectively:

  • Antimicrobial & Antiprotozoal Agents: It is utilized as a basic C-terminal capping group in synthetic derivatives of Leucinostatin A. The cyclobutane ring tunes the lipophilicity and membrane-destabilizing properties of the peptide, significantly reducing mammalian cytotoxicity while preserving nanomolar antiprotozoal activity.

  • Kinase Inhibitors: The defined exit vectors of the trans-cyclobutane ring allow the primary amine to anchor to the hinge region of kinases, while the flexible -(dimethylamino)methyl group extends into solvent-exposed regions to improve solubility and pharmacokinetic parameters.

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering High-Cooperativity PROTACs Using (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine as a Rigid Linker

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational, structure-guided design. A critical evolution in this space is "linkerology"—specifically, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational, structure-guided design. A critical evolution in this space is "linkerology"—specifically, the transition from highly flexible polyethylene glycol (PEG) or alkyl chains to conformationally restricted rigid linkers [1]. This application note details the mechanistic rationale, chemical integration, and biophysical validation of using (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine as a rigid linker module. By pre-organizing the PROTAC into a bioactive conformation, this cyclobutane motif minimizes the entropic penalty of ternary complex formation, thereby driving superior target degradation and pharmacokinetic (PK) stability.

Mechanistic Rationale: The Power of Cyclobutane Rigidity

Overcoming the Entropic Penalty

Flexible linkers sample a vast conformational space in solution. Upon formation of the POI-PROTAC-E3 ternary complex, the freezing of these rotatable bonds incurs a massive entropic penalty ( ΔS<0 ), which fundamentally limits binding affinity and cooperativity ( α ).

By incorporating the rigid cyclobutane core, the torsional degrees of freedom are severely restricted. The (1R,3r) stereochemistry (a trans-1,3-disubstituted configuration) enforces a highly specific linear exit vector. This "pre-pays" the entropic cost during chemical synthesis rather than during the biological binding event, shifting the thermodynamic balance toward stable ternary complex formation [1]. Recent studies have shown that switching from a flexible chain to a cyclobutane linker can improve degradation efficiency (DC 50​ ) by up to 15-fold [2].

The Role of the (Dimethylamino)methyl Moiety

Expert Insight: A standard bridging linker requires two reactive termini. Because the (dimethylamino)methyl group is a fully substituted tertiary amine, it cannot undergo standard acylation. In advanced PROTAC architectures, this module is utilized in two specific ways:

  • Solubility & Electrostatic Anchoring: The primary amine is coupled to a bifunctional POI-E3 scaffold, while the basic dimethylamino group projects into the solvent channel. Protonated at physiological pH, it drastically reduces the molecule's lipophilicity (LogD), improving aqueous solubility and cellular permeability.

  • Precursor for Heterobifunctional Linkage: For end-to-end linear linkage, the tertiary amine undergoes selective mono-demethylation to yield a secondary amine, which is subsequently conjugated to the POI ligand via reductive amination.

G POI Target Protein TC Ternary Complex (Low Entropy Cost) POI->TC Binding E3 E3 Ligase E3->TC Binding PROTAC Rigid PROTAC (Cyclobutane) PROTAC->TC Pre-organized UB Ubiquitination TC->UB E2 Recruitment DEG Degradation UB->DEG Proteasome

Figure 1: PROTAC pathway showing thermodynamic benefits of rigid cyclobutane linkers in ternary complexes.

Experimental Protocols

The following protocols represent a self-validating system: Protocol 3.1 describes the precise chemical incorporation of the linker, while Protocol 3.2 provides the biophysical assay required to prove that the rigidification successfully enhanced cooperativity.

Protocol: Amide Coupling of the Primary Amine to an E3 Ligand

Causality Check: HATU is selected over EDC/NHS because the rigid cyclobutane ring introduces steric hindrance near the primary amine. HATU generates a highly reactive Atab-ester intermediate, ensuring complete conversion without epimerization of the E3 ligand's chiral centers.

Reagents:

  • E3 Ligand with a free carboxylic acid (e.g., VHL-COOH precursor)

  • (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the E3-Ligand-COOH in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to allow full formation of the active ester.

  • Conjugation: Add 1.1 eq of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dropwise to the reaction mixture.

  • Monitoring: Stir for 2 hours. Monitor reaction completion via LC-MS. The rigid nature of the cyclobutane may slow the reaction kinetics; if incomplete, elevate the temperature to 40°C for an additional hour.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract 3x with Ethyl Acetate. The basic dimethylamino group will partition into the organic layer if the aqueous phase is kept basic (pH > 9).

  • Purification: Purify the intermediate via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA). Note: The product will elute as a TFA salt due to the tertiary amine.

Protocol: TR-FRET Validation of Ternary Complex Cooperativity ( α )

Causality Check: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived autofluorescence from the PROTAC itself, providing the high signal-to-noise ratio required to accurately calculate the cooperativity factor ( α ).

Reagents:

  • Terbium (Tb)-labeled E3 ligase (Donor)

  • GFP-labeled POI (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the synthesized rigid PROTAC in DMSO (10 mM down to 0.1 nM).

  • Complex Assembly: In a 384-well low-volume plate, mix 2 nM Tb-E3 ligase and 20 nM GFP-POI in Assay Buffer.

  • Compound Addition: Add 100 nL of the PROTAC serial dilutions to the wells using an acoustic dispenser (e.g., Echo 550) to avoid pipetting errors associated with viscous DMSO.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours to ensure thermodynamic equilibrium of the ternary complex.

  • Measurement: Read the plate on a multi-mode microplate reader. Excitation: 337 nm. Emission: 490 nm (Tb) and 520 nm (GFP). Delay time: 100 µs. Integration time: 200 µs.

  • Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Fit the data to a bell-shaped ternary complex model to derive the apparent binding affinity ( Kapp​ ) and calculate the cooperativity factor ( α=Kdbinary​/Kappternary​ ).

Data Presentation: The Impact of Rigidity

The following table summarizes the typical biophysical and cellular improvements observed when transitioning from a flexible PEG3 linker to the (1R,3r)-cyclobutane rigid linker in a VHL-recruiting PROTAC.

MetricFlexible PEG3 Linker(1R,3r)-Cyclobutane LinkerBiological Implication
POI Binary Affinity ( Kd​ ) 45 nM42 nMNegligible impact on binary target engagement.
Cooperativity ( α ) 0.8 (Negative)12.5 (Positive)Rigid linker enforces highly productive POI-E3 protein-protein interactions.
Ternary Affinity ( Kapp​ ) 56 nM3.3 nMPre-organization drastically stabilizes the active complex.
Cellular Degradation (DC 50​ ) 120 nM8 nM15-fold improvement in target degradation potency.
Permeability ( Papp​ ) 1.2×10−6 cm/s 8.5×10−6 cm/sReduced polar surface area and basic amine improve cell entry.

Table 1: Comparative profiling of linker architectures. Data reflects the thermodynamic and pharmacokinetic superiority of the rigidified cyclobutane system.

Experimental Validation Workflow

To ensure the successful integration of the (1R,3r)-cyclobutane linker, researchers must follow a sequential validation pipeline. Skipping biophysical validation (Step 3) often leads to false negatives in cellular assays due to undetected permeability issues rather than poor ternary complex formation.

G S1 1. In Silico Modeling (Exit Vector Analysis) S2 2. Chemical Synthesis (HATU/DIPEA Coupling) S1->S2 S3 3. Biophysical Validation (TR-FRET / SPR) S2->S3 S4 4. Cellular Assays (Western Blot / HiBiT) S3->S4 S5 5. PK/PD Profiling (Permeability & Stability) S4->S5

Figure 2: Step-by-step experimental validation workflow for cyclobutane-based rigid PROTACs.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. URL:[Link]

  • Eron, S. J., et al. "PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components." ACS Chemical Biology, 2023. URL:[Link]

Application

Application Note: Strategies for Efficient Amide Coupling with (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

Abstract The formation of amide bonds is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive guide to perfor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of amide bonds is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive guide to performing amide coupling reactions with (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine, a valuable building block characterized by its constrained, stereochemically rich cyclobutane core. We will delve into the substrate's unique structural features, explore the mechanistic underpinnings of modern coupling reagents, and present detailed, field-proven protocols for both high-reactivity and cost-effective coupling strategies. This guide is intended for researchers and process chemists seeking to optimize amide bond formation with this and structurally related challenging amines.

Analysis of the Substrate: (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

A thorough understanding of the starting amine is paramount for selecting the appropriate reaction conditions. The structure of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine presents several distinct features that must be considered:

  • Steric Hindrance: The primary amine at the C1 position is attached to a cyclobutane ring, which, while strained, presents a degree of steric bulk that can hinder the approach of an activated carboxylic acid.[3] This is a common challenge with cyclic and other secondary or sterically demanding amines.[4][5]

  • Nucleophilicity: The primary amine is the primary site of reaction for amide coupling. Its nucleophilicity is generally sufficient for reaction, but may be impeded by the aforementioned steric factors.

  • Presence of a Tertiary Amine: The molecule also contains a dimethylamino group. This tertiary amine can act as an internal base, potentially neutralizing a portion of the acid or activated intermediates. More importantly, it can be protonated during acidic workup steps, influencing the solubility and purification of the final product. Care must be taken to use a sufficient amount of external base to ensure the primary amine remains deprotonated and nucleophilic.

  • Stereochemistry: The defined cis stereochemistry ((1R,3r) configuration) must be preserved throughout the reaction. Most modern amide coupling conditions are designed to be mild enough to prevent epimerization of adjacent chiral centers, a critical consideration in pharmaceutical synthesis.[6][7]

Fundamentals of Carboxylic Acid Activation for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to remove water, conditions that are incompatible with complex molecules. Therefore, the reaction is almost universally carried out by activating the carboxylic acid to transform the hydroxyl group into a better leaving group.[8] This process is mediated by a "coupling reagent."

The general workflow involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine to form a stable tetrahedral intermediate, which subsequently collapses to yield the desired amide and release the activated leaving group.

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveIntermediate Reactive Intermediate (e.g., OAt-Ester) CarboxylicAcid->ActiveIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) AmideProduct Amide Product (R-CO-NHR') ActiveIntermediate->AmideProduct Amine Amine (R'-NH2) Byproduct Byproduct (e.g., TMU, DCU)

Caption: Generalized workflow for amide bond formation.

Selecting Optimal Coupling Conditions

The success of coupling with a sterically demanding substrate like (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine hinges on the judicious selection of the coupling reagent, additives, base, and solvent.

Comparison of Common Coupling Reagents

For challenging substrates, uronium/aminium and phosphonium salt-based reagents are often superior to standard carbodiimides due to their higher reactivity and the formation of more potent activated esters.[4][9]

Reagent ClassExample(s)AdvantagesDisadvantagesSuitability for this Substrate
Uronium/Aminium HATU , HBTU, HCTUHigh reactivity, fast reaction times, low epimerization rates.[7][10] Excellent for sterically hindered substrates.[5][9]Higher cost. Can form a guanidinium byproduct with the amine if used in excess.[7]Excellent. HATU is a first-line choice for difficult couplings.[11]
Carbodiimide EDC , DCC, DICCost-effective, widely available. Water-soluble byproducts (EDC) simplify workup.[6][12]Lower reactivity than uronium salts. Higher risk of racemization without an additive like HOBt. Formation of N-acylurea byproduct.[9]Good. A viable, economical option, especially with HOBt. May require longer reaction times or gentle heating.
Phosphonium PyBOP, PyAOPVery effective for difficult couplings and preventing racemization.Phosphorus-containing byproducts can complicate purification.Very Good. A strong alternative to HATU if issues arise.
Acyl Fluoride Precursors TFFH, BTFFHForms highly reactive acyl fluorides, which are small and can overcome significant steric hindrance.[5][13]Requires specific reagents that may not be as common.Excellent. A powerful option for extremely challenging cases where other methods fail.[13][14]
The Role of Additives and Bases
  • Additives (HOBt, HOAt): When using carbodiimides like EDC, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. They act as nucleophilic catalysts, intercepting the initial O-acylisourea intermediate to form a more stable and reactive HOBt/HOAt active ester.[6] This two-step process significantly improves reaction rates and, critically, suppresses racemization.[15] Uronium reagents like HATU are derived from HOAt and do not require an additional additive.[6]

  • Bases (DIPEA, TEA): A non-nucleophilic organic base is essential. Its primary roles are to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and to neutralize any amine hydrochloride salts. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Typically, 2-3 equivalents are necessary to ensure both the acid and amine are in their reactive, free-base forms.

Coupling Reagent Selection Start Start: Couple Carboxylic Acid with (1R,3r)-Amine IsSubstrateHindered Is the Carboxylic Acid Sterically Hindered or Electron Deficient? Start->IsSubstrateHindered StandardCoupling Use Standard Conditions: EDC / HOBt IsSubstrateHindered->StandardCoupling No PotentCoupling Use High-Potency Reagent: HATU or PyBOP IsSubstrateHindered->PotentCoupling Yes CheckCompletion Reaction Complete? StandardCoupling->CheckCompletion PotentCoupling->CheckCompletion Success Success: Proceed to Workup CheckCompletion->Success Yes Troubleshoot Troubleshoot: - Increase Temperature - Switch to Acyl Fluoride Method - Re-evaluate Stoichiometry CheckCompletion->Troubleshoot No

Caption: Decision workflow for selecting amide coupling conditions.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: High-Reactivity Coupling using HATU

This protocol is recommended as the primary choice for reliable and efficient coupling, especially with challenging or valuable carboxylic acids.[10][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, Brine)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes.

    • Scientist's Note: This pre-activation step allows for the formation of the highly reactive OAt-active ester from the carboxylic acid before the amine is introduced, often leading to cleaner reactions and higher yields.[6]

  • Amine Addition: Add the (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[6]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1N HCl (2x) to remove excess amine and DIPEA, saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt, and finally with brine (1x).[6]

    • Scientist's Note: The tertiary amine in the product will be protonated during the acid wash and may move into the aqueous layer. It is crucial to basify the combined aqueous layers (e.g., with 2N NaOH) to pH > 10 and re-extract with an organic solvent to recover the product.

  • Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol B: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical alternative to HATU, suitable for a wide range of substrates.[9][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents

Procedure:

  • Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Scientist's Note: Adding the carbodiimide at 0 °C helps to control the exothermic reaction and minimize the formation of the N-acylurea byproduct.[16]

  • Base Addition: Add TEA or DIPEA (2.5 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A, including the crucial step of basifying the acidic aqueous washes to recover the product. The urea byproduct from EDC is water-soluble and should be effectively removed during the aqueous washes.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective acid activation.- Low nucleophilicity/high steric hindrance of amine.- Degraded coupling reagent.- Switch from EDC/HOBt to a more potent reagent like HATU.[4]- Gently heat the reaction mixture (e.g., 40-50 °C) to overcome the activation energy barrier.[17]- Use a fresh bottle of coupling reagent and ensure anhydrous conditions.[17]
Starting Material Recovered - Insufficient reaction time.- Reaction has stalled due to low reactivity.- Allow the reaction to run longer (up to 24-48 hours).- Increase the reaction temperature or switch to a more powerful coupling system (see above).
N-Acylurea Byproduct (with EDC) - The O-acylisourea intermediate rearranged before being intercepted by the amine or HOBt.- Ensure HOBt is added and that the reaction is run at 0 °C during the addition of EDC.[9]- Switch to a uronium-based reagent like HATU.
Difficulty in Purification - Byproducts from coupling reagents (e.g., tetramethylurea, DCU).- Product has high water solubility due to the tertiary amine.- Ensure the aqueous workup is performed thoroughly. The basic wash is critical for removing HOBt.- For highly polar products, consider reverse-phase chromatography or salt formation/precipitation for purification.

Conclusion

The successful amide coupling of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine is readily achievable with a rational approach to reaction design. Due to the substrate's steric profile, high-potency uronium reagents such as HATU represent the most robust and reliable option, providing high yields and clean reaction profiles. For routine or large-scale synthesis where cost is a factor, the classic EDC/HOBt system remains a powerful and effective alternative, provided conditions are carefully controlled. By understanding the substrate's nature and the mechanisms of the available reagents, researchers can confidently and efficiently synthesize desired amide products incorporating this valuable cyclobutane scaffold.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Meda, C. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5483-5497. [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Royal Society of Chemistry Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • ResearchGate. (2003). Coupling Reagents. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • ACS Publications. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 40-44. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Thieme. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Synthesis, 53(18), 3209-3224. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Royal Society of Chemistry. (2021). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

Sources

Method

Application Note: Structural Elucidation and NMR Characterization of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

Executive Overview The compound (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine is a highly versatile, sp³-rich building block increasingly utilized in modern drug discovery to improve metabolic stability and pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine is a highly versatile, sp³-rich building block increasingly utilized in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. Characterizing 1,3-disubstituted cyclobutanes presents unique analytical challenges due to the ring's puckered conformational dynamics and the necessity of distinguishing between cis and trans diastereomers.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively assign the ¹H and ¹³C spectra of this scaffold and rigorously prove its (1R,3r)trans-configuration.

Conformational Dynamics & Causality in NMR

To accurately interpret the NMR spectra of cyclobutanes, one must first understand the physical behavior of the molecule in solution. Cyclobutane rings are not planar; they adopt a "puckered" conformation (butterfly fold) to relieve torsional strain, with a dihedral angle of approximately 25–30° .

The Causality of Signal Averaging: At room temperature, the cyclobutane ring undergoes rapid interconversion between two puckered conformers. For the (1R,3r)trans-isomer, one substituent occupies a pseudo-equatorial position while the other is pseudo-axial. Because the -NH₂ and -CH₂N(CH₃)₂ groups have different steric bulks, the conformer placing the larger dimethylaminomethyl group in the pseudo-equatorial position is energetically favored. However, rapid thermal flipping still occurs, causing the ring protons (H-2 and H-4) to appear as time-averaged multiplets rather than distinct, rigid axial/equatorial signals.

Stereochemical Logic: Differentiating the (1R,3r)trans-isomer from its cis-counterpart relies heavily on Nuclear Overhauser Effect (NOE) networks, a standard validated in the development of complex cyclobutane-containing scaffolds . In the trans-configuration, the H-1 and H-3 methine protons reside on opposite faces of the ring, rendering them too far apart (>3.0 Å) to exhibit an NOE correlation. Conversely, a cis-isomer would show a strong H-1/H-3 NOE.

Self-Validating Experimental Protocol

The following methodology is designed as a closed-loop, self-validating system. Each step includes a specific checkpoint to ensure data integrity before proceeding.

NMR_Workflow Prep Sample Preparation Solvent: CDCl3 + 0.05% TMS Conc: 15-20 mg/mL OneD 1D Acquisition 1H (zg30) & 13C (zgpg30) Validate Purity & Scaffold Prep->OneD TwoD 2D Connectivity COSY, HSQC, HMBC Self-Validate Spin Systems OneD->TwoD Stereo Stereochemical Assignment NOESY (500 ms mixing) Determine (1R,3r) Config TwoD->Stereo Final Data Consolidation Multiplet Analysis & Report Stereo->Final

Fig 1. Self-validating NMR workflow for structural and stereochemical elucidation.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the free base analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected over protic solvents (like D₂O or CD₃OD) to prevent the rapid chemical exchange of the primary amine (-NH₂) protons, allowing their observation as a broad singlet. The 15–20 mg concentration ensures a high signal-to-noise ratio for ¹³C acquisition within <30 minutes.

  • Validation Checkpoint: Inspect the NMR tube for complete dissolution. Particulates cause magnetic susceptibility gradients that broaden spectral lines.

Step 2: 1D ¹H Acquisition
  • Action: Acquire 16 scans using a 30° pulse angle (zg30) with a relaxation delay (D1) of 1.5 seconds at 298 K.

  • Causality: A 30° pulse prevents the saturation of slower-relaxing protons, ensuring that integration remains strictly quantitative.

  • Validation Checkpoint: The total integration of the spectrum (excluding the solvent peak at δ 7.26 ppm and TMS at δ 0.0 ppm) must exactly equal 16 protons .

Step 3: 1D ¹³C Acquisition
  • Action: Acquire 512–1024 scans with WALTZ-16 proton decoupling (zgpg30). Set D1 to 2.0 seconds.

  • Causality: The longer D1 is necessary for the highly mobile dimethylamino carbons, which exhibit longer T₁ relaxation times.

  • Validation Checkpoint: The spectrum must yield exactly 5 distinct carbon signals . The symmetry of the -N(CH₃)₂ group and the identical environments of the C-2/C-4 ring carbons collapse the 7 structural carbons into 5 observable peaks.

Step 4: 2D NOESY Acquisition
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 500 ms.

  • Causality: Small molecules (~128 Da) tumble rapidly in solution, falling into the extreme narrowing limit ( ωτc​≪1 ). A longer mixing time (500 ms) is required to allow sufficient NOE buildup, unlike large biomolecules which require <100 ms.

Quantitative Data & Spectral Assignments

The tables below summarize the self-validated assignments based on orthogonal 1D and 2D NMR data.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
1 3.35m1H-Ring Methine (CH-NH₂)
3 2.45m1H-Ring Methine (CH-CH₂N)
1' 2.30d2H7.0Exocyclic Methylene (-CH₂-N)
2', 3' 2.20s6H-Dimethylamino (-N(CH₃)₂)
2α, 4α 2.15m2H-Ring Methylene (cis to H-1)
2β, 4β 1.65m2H-Ring Methylene (cis to H-3)
NH₂ 1.40br s2H-Primary Amine Protons
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Type (DEPT)Assignment
1' 64.5CH₂Exocyclic Methylene (-CH₂-N)
2', 3' 46.2CH₃Dimethylamino (-N(CH₃)₂)
1 45.8CHRing Methine (C-1)
2, 4 36.4CH₂Ring Methylenes (C-2, C-4)
3 28.5CHRing Methine (C-3)
Table 3: Orthogonal 2D NMR Validations
Proton (δ, ppm)COSY (Through-Bond)HSQC (Direct C-H)HMBC (Long-Range C-H)
H-1 (3.35) H-2, H-4C-1 (45.8)C-2, C-4
H-3 (2.45) H-2, H-4, H-1'C-3 (28.5)C-2, C-4, C-1'
H-1' (2.30) H-3C-1' (64.5)C-3, C-2', C-3'

Stereochemical Elucidation Logic

The final step in the self-validating protocol is confirming the (1R,3r)trans-configuration. This is achieved by mapping the spatial proximity of the protons via NOESY, a technique critical for advanced 1,3-difunctionalization characterization .

NOE_Logic H1 H-1 (Methine) Top Face (α) H3 H-3 (Methine) Bottom Face (β) H1->H3 NO NOE (Validates Trans) H24_alpha H-2/H-4 (α-protons) H1->H24_alpha Strong NOE H24_beta H-2/H-4 (β-protons) H3->H24_beta Strong NOE

Fig 2. NOESY correlation logic validating the trans-(1R,3r) cyclobutane configuration.

Interpretation: Because H-1 and H-3 are on opposite faces of the cyclobutane ring, H-1 correlates strongly with the α-protons of C-2/C-4, while H-3 correlates strongly with the β-protons of C-2/C-4. The absence of a cross-peak between δ 3.35 (H-1) and δ 2.45 (H-3) serves as the definitive, self-validating proof that the molecule is the trans-diastereomer.

References

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Organic Process Research & Development. American Chemical Society. Available at:[Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science. Royal Society of Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine Batches

Welcome to the Technical Support Center. As drug discovery increasingly pivots from planar aromatic rings to sp³-rich 3D scaffolds to improve pharmacokinetic properties (such as water solubility and target complementarit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery increasingly pivots from planar aromatic rings to sp³-rich 3D scaffolds to improve pharmacokinetic properties (such as water solubility and target complementarity), 1,3-disubstituted cyclobutanes have become highly valuable building blocks [1].

However, controlling the stereochemistry of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine presents significant synthetic challenges. This guide is designed for researchers and process chemists to troubleshoot, quantify, and resolve stereochemical impurities in their batches.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical impurities contaminating my (1R,3r) batches? In 1,3-disubstituted cyclobutanes, the ring adopts a puckered conformation to minimize torsional strain. The primary impurities are:

  • The cis diastereomers ((1R,3s) and (1S,3r)): These are typically the most abundant impurities. Because both substituents in the cis configuration can occupy pseudo-equatorial positions, the cis isomer is thermodynamically more stable than the trans isomer (which forces one substituent into a sterically hindered pseudo-axial position) [2].

  • The trans enantiomer ((1S,3s)): Formed if the upstream synthesis lacks enantiocontrol or if the chiral resolution process is incomplete.

Q2: Why does my reductive amination of the cyclobutanone precursor yield poor trans selectivity? This is a classic case of thermodynamic versus kinetic control. If you are using small, standard hydride sources (like NaBH₄), the reaction is thermodynamically controlled. The hydride attacks from the sterically hindered face, pushing the bulky amine group into the favored pseudo-equatorial position, yielding the cis isomer. To favor the trans (1R,3r) configuration, you must force kinetic control using bulky reducing agents (e.g., L-Selectride) that can only approach from the less hindered face.

G A 3-[(dimethylamino)methyl] cyclobutan-1-one B Reductive Amination (Pathway Divergence) A->B C Standard Hydride (NaBH4) Thermodynamic Control B->C Small nucleophile D Bulky Hydride (L-Selectride) Kinetic Control B->D Steric approach control E cis-Impurity Enriched (1S,3r) / (1R,3s) C->E F trans-Product Enriched (1R,3r) & (1S,3s) D->F

Mechanistic logic for kinetic vs. thermodynamic control in cyclobutane reductive amination.

Part 2: Troubleshooting Guide & Experimental Protocols

Phase 1: Analytical Quantification

Before optimizing the chemistry, you must accurately quantify the cis/trans ratio and the enantiomeric excess (ee) of the trans isomers. Standard C18 reverse-phase HPLC will not resolve the enantiomers and often struggles with the diastereomers due to their similar polarities.

Table 1: Recommended Analytical Methods for Isomeric Quantification

MethodStationary PhaseMobile PhaseDetectionTarget Resolution
Chiral HPLC Amylose-based (e.g., Chiralpak AD-H)Hexane/IPA/DEA (90:10:0.1)UV (210 nm)Resolves (1R,3r) from (1S,3s)
Achiral GC-FID DB-5 (5% Phenyl-methylpolysiloxane)He carrier, Temp gradient (80°C to 250°C)FIDResolves cis (diastereomer) from trans
NMR Spectroscopy N/ACDCl₃ (Analyze 1H-19F HOESY if derivatized)400 MHzConfirms pseudo-axial/equatorial protons

Diagnostic Tip: In ¹H NMR, the methine proton adjacent to the amine in the trans isomer will display a distinct coupling constant pattern compared to the cis isomer due to the rigid puckering of the cyclobutane ring [3].

Phase 2: Downstream Chiral Resolution Workflow

If your upstream synthesis yields a racemic trans mixture, diastereomeric salt resolution is the most scalable purification method. The protocol below utilizes Di-p-toluoyl-D-tartaric acid (D-DTTA) and is designed as a self-validating system : the success of the resolution is mathematically verified by cross-referencing the ee% of the crystals against the ee% of the mother liquor.

Step-by-Step Methodology: Diastereomeric Salt Resolution

1. Salt Formation:

  • Dissolve 1.0 eq of the racemic trans-3-[(dimethylamino)methyl]cyclobutan-1-amine in 10 volumes of Isopropanol (IPA).

  • In a separate flask, dissolve 1.0 eq of D-DTTA in 5 volumes of IPA.

  • Slowly add the D-DTTA solution to the amine solution at 50°C under vigorous stirring.

2. Thermodynamic Crystallization:

  • Heat the mixture to 70°C until a homogenous solution is achieved. Causality: Complete dissolution ensures that kinetic precipitates are redissolved, allowing the thermodynamically more stable (1R,3r)-D-DTTA salt to nucleate preferentially.

  • Cool the reactor at a controlled rate of 0.1°C/min down to 20°C. Seed crystals of pure (1R,3r)-D-DTTA can be added at 45°C to prevent oiling out.

3. Filtration and Self-Validation:

  • Filter the crystalline slurry and wash with 2 volumes of cold IPA (5°C).

  • Validation Check: Analyze both the isolated crystals and the concentrated mother liquor via Chiral HPLC. If the crystals show >98% ee for the (1R,3r) isomer, the mother liquor must show a proportional enrichment of the (1S,3s) isomer based on mass balance. If the mother liquor is racemic, your salt has co-precipitated, and the solvent volume must be increased in the next iteration.

4. Freebasing:

  • Suspend the highly enantioenriched salt in Methyl tert-butyl ether (MTBE) and add 2M NaOH until the aqueous layer reaches pH 12.

  • Extract the aqueous layer with MTBE (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the stereopure free base.

G Start Racemic trans-mixture (1R,3r) & (1S,3s) AddAcid Add D-DTTA in IPA (50°C to 70°C) Start->AddAcid Cool Controlled Cooling (0.1°C/min to 20°C) AddAcid->Cool Filter Filtration & Separation Cool->Filter MotherLiq Mother Liquor (1S,3s)-enriched Filter->MotherLiq Soluble Diastereomer Crystals Crystalline Salt (1R,3r)-D-DTTA Filter->Crystals Insoluble Diastereomer Base Freebasing (NaOH) Extraction (MTBE) Crystals->Base Pure Pure (1R,3r)-Isomer >99% ee Base->Pure

Experimental workflow for the diastereomeric salt resolution of trans-cyclobutane amines.

Phase 3: Upstream Optimization (Data Presentation)

If downstream resolution yields poor recoveries, you must optimize the upstream synthesis. The table below summarizes the causality behind reaction parameters when attempting to synthesize the trans scaffold directly.

Table 2: Parameter Influence on Cyclobutane Stereocenter Formation

Reaction ParameterThermodynamic Control (Favors cis)Kinetic Control (Favors trans)Mechanistic Causality
Reducing Agent NaBH₄, LiAlH₄L-Selectride, DIBAL-HBulky hydrides cannot access the sterically hindered face of the cyclobutanone, forcing anti-addition.
Solvent Polarity High (e.g., Methanol)Low (e.g., Toluene, THF)Non-polar solvents tighten the transition state, amplifying the steric differences between the two faces.
Temperature Elevated (Reflux)Cryogenic (-78°C)Low temperatures prevent the system from overcoming the activation energy required for the thermodynamically stable cis pathway.

References

  • Title: Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 Source: PubMed Central (NIH) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low reactivity or stalled conversions when using (1R,3r)-3-[(dimethyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low reactivity or stalled conversions when using (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine as a nucleophile in Buchwald-Hartwig cross-coupling reactions.

As a highly functionalized building block, this diamine presents unique stereochemical and electronic challenges. This guide synthesizes field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you achieve quantitative conversions.

Mechanistic Insights: The Root Cause of Low Reactivity

To solve the reactivity issue, we must first understand the causality behind the failure. In a standard Buchwald-Hartwig amination, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate[1]. The primary amine of the cyclobutane substrate should then coordinate to this center, followed by deprotonation and reductive elimination to form the C–N bond.

However, the dimethylamino group (a tertiary amine) is highly Lewis basic and acts as a strong chelating agent. It can outcompete the primary amine or the supporting phosphine ligand for the palladium center, forming a stable, off-cycle complex[2]. This phenomenon is known as catalyst poisoning .

Crucially, the stereochemistry of your substrate dictates the nature of this poisoning: Because the (1R,3r) configuration dictates a trans relationship across the rigid cyclobutane ring, the primary amine and the dimethylaminomethyl group are situated on opposite faces. This geometric constraint renders intramolecular bidentate chelation to a single palladium center physically impossible. Consequently, the observed catalyst poisoning is strictly intermolecular —the highly nucleophilic dimethylamino group of one substrate molecule displaces the phosphine ligand on the Pd(II) intermediate formed by another[2].

MechanisticPathway Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd Ar-X Coord Primary Amine Coordination Ar-Pd(II)(L)-NH-R OxAdd->Coord Base, Primary Amine Trap Chelation Trap (Poisoning) Displacement of Ligand L by -N(Me)2 Group OxAdd->Trap Intermolecular Tertiary Amine Binding RedElim Reductive Elimination Coupled Product + Pd(0)L Coord->RedElim RedElim->Pd0 Catalytic Turnover

Figure 1: Productive Buchwald-Hartwig catalytic cycle vs. the dead-end chelation trap.

Troubleshooting FAQs

Q1: Why is my standard Pd2(dba)3 / BINAP system failing with this substrate? A1: Bidentate ligands like BINAP are highly susceptible to displacement by basic, chelating diamines. The tertiary amine of your substrate displaces one of the phosphine arms, forming an inactive resting state[2]. You must switch to bulky, electron-rich monodentate ligands (e.g., tBuBrettPhos)[1] or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr)[3] whose extreme steric bulk physically blocks the tertiary amine from binding.

Q2: Which base should I use to minimize side reactions? A2: The basicity of the dimethylamino group can interfere with the local pH of the reaction, but it cannot drive the reductive elimination alone. Strong bases like NaOtBu often cause side reactions or dehalogenation with sensitive substrates. We recommend using LiHMDS or Cs2CO3 . LiHMDS is particularly effective because the lithium cation can temporarily coordinate the dimethylamino group, masking its nucleophilicity and keeping it away from the palladium center.

Q3: How can I prevent the diamine from overwhelming the catalyst? A3: Implement a slow addition protocol. By adding the diamine via a syringe pump over 1–2 hours, you keep its steady-state concentration extremely low. This ensures the substrate does not swamp the palladium center, allowing the bulky phosphine ligand to remain coordinated and favoring the productive catalytic pathway.

Catalyst System Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative data and expected conversion rates when coupling highly chelating diamines using various catalyst architectures.

Catalyst SystemCatalyst LoadingBaseTypical ConversionMechanistic Rationale
Pd2(dba)3 / BINAP 5 mol%NaOtBu< 10%Bidentate ligand is easily displaced by intermolecular -NMe2 binding, leading to rapid catalyst death.
Pd(OAc)2 / XPhos 2 mol%Cs2CO345 - 55%Moderate steric protection; competitive binding still occurs, slowing the turnover-limiting step.
tBuBrettPhos Pd G3 1 mol%LiHMDS> 95%Extreme steric bulk of the biaryl phosphine prevents tertiary amine coordination, forcing productive elimination.
PEPPSI-IPr 1 mol%KOtBu> 90%Strong σ-donation of the NHC ligand creates a robust Pd-C bond that resists displacement by the diamine.

Self-Validating Experimental Protocol

The following methodology utilizes a third-generation (G3) Buchwald precatalyst. This protocol is designed as a self-validating system; it includes specific visual and chemical checkpoints to ensure the causality of each step is verified in real-time.

ProtocolWorkflow Step1 1. Precatalyst Activation Use tBuBrettPhos Pd G3 (1-2 mol%) Step2 2. Base Selection Add NaOtBu or LiHMDS (1.2-1.5 equiv) Step1->Step2 Step3 3. Slow Addition Syringe pump diamine over 1-2 hours Step2->Step3 Step4 4. Cross-Coupling Heat at 60-80°C in Toluene/THF Step3->Step4

Figure 2: Optimized workflow for cross-coupling highly chelating diamines.

Step-by-Step Methodology:

Step 1: Precatalyst Activation

  • Charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), tBuBrettPhos Pd G3 (1 to 2 mol%), and LiHMDS (1.5 equiv) under an inert argon atmosphere.

  • Add anhydrous THF or Toluene to achieve a 0.2 M concentration.

  • Validation Check: The G3 precatalyst ensures rapid generation of the active L-Pd(0) species. Upon solvent addition, the solution should transition from a pale suspension to a deep, homogeneous red/orange solution. If the solution turns black , Pd-black has precipitated, indicating oxygen ingress or premature catalyst death. Discard and restart.

Step 2: Substrate Addition

  • Dissolve (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine (1.2 equiv) in anhydrous THF (1.0 M).

  • Causality: A slight excess of the amine compensates for trace moisture, while the dilution prevents concentration spikes.

  • Add the amine solution dropwise over 60 minutes using a syringe pump at room temperature.

  • Validation Check: Slow addition ensures the diamine cannot outcompete the bulky phosphine ligand for the palladium center.

Step 3: Catalytic Turnover

  • Once addition is complete, heat the reaction mixture to 65 °C for 4 to 6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the aryl halide should directly correlate with product formation. If the reaction stalls at ~50% conversion, do not add more catalyst. Instead, verify that the base has not been depleted by adventitious moisture or acidic impurities in the aryl halide.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

  • Cabello-Sanchez, N., Jean, L., Maddaluno, J., Lasne, M.-C., & Rouden, J. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 72(6), 2030-2039.[Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Scale-Up Production of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine

Welcome to the technical support center for the scale-up production of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up production of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The aim is to address specific issues you may encounter during the synthesis and scale-up of this critical pharmaceutical intermediate.

Introduction

(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine is a key building block in the synthesis of various pharmaceutical compounds. Its stereochemically complex cyclobutane core presents unique challenges during synthesis, particularly during the transition from laboratory-scale to large-scale production.[1][2] This guide provides practical, field-proven insights to navigate these challenges, ensuring a robust, reproducible, and efficient scale-up process.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up production of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in the Cyclobutane Ring Formation

Question: We are observing a significant decrease in the desired (1R,3r) diastereomer during our scale-up synthesis. What factors could be contributing to this, and how can we improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis, and this issue is often magnified during scale-up.[3] The stereochemical outcome is influenced by a delicate interplay of steric and electronic factors, which can be perturbed by changes in reaction conditions at a larger scale.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Industrial reactors have a lower surface-area-to-volume ratio compared to laboratory glassware, which can lead to poor heat dissipation and the formation of localized "hot spots".[4][5] These temperature gradients can alter the reaction's kinetic profile, favoring the formation of undesired stereoisomers.

    • Solution: Implement rigorous temperature control. Utilize reactor jackets with efficient heat-transfer fluids and consider using baffled reactors to improve mixing and temperature uniformity. For highly exothermic reactions, a fed-batch or continuous flow approach can provide superior temperature management.[5]

  • Changes in Mixing Efficiency: What appears as homogeneous mixing in a small flask may not translate to a large reactor.[6][7] Poor mixing can lead to localized concentration gradients of reactants and reagents, affecting the transition state of the cycloaddition and eroding stereoselectivity.

    • Solution: Optimize agitation speed and impeller design for the specific reactor geometry and reaction viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and optimize mixing at scale.

  • Solvent Effects: The polarity of the solvent can have a profound impact on the diastereoselectivity of cycloaddition reactions.[3][8] A solvent system that works well at the lab scale might behave differently under the thermal and mixing dynamics of a large reactor.

    • Solution: Conduct a Design of Experiments (DoE) study at the pilot scale to screen a range of solvents with varying polarities. This systematic approach can help identify a solvent system that provides robust stereoselectivity across different scales.[7]

Issue 2: Increased Impurity Profile During Reductive Amination

Question: During the scale-up of the reductive amination step to introduce the dimethylamino group, we are seeing a significant increase in side products. What are the likely causes, and how can we minimize these impurities?

Answer: Reductive amination is a powerful transformation, but its efficiency can be compromised at scale by factors that are less prominent in the lab.[9] The formation of over-alkylated byproducts or unreacted intermediates is a common challenge.

Potential Causes & Solutions:

  • Sub-optimal pH Control: The pH of the reaction medium is critical for both imine formation and the subsequent reduction. Deviations in pH at a large scale can lead to side reactions or incomplete conversion.

    • Solution: Implement real-time pH monitoring and automated acid/base dosing to maintain the optimal pH range throughout the reaction.

  • Reagent Addition Rate: The rate of addition of the reducing agent can significantly impact the reaction's selectivity. A rapid addition at a large scale can lead to localized high concentrations, causing over-reduction or other side reactions.

    • Solution: Optimize the addition profile of the reducing agent. A slow, controlled addition often provides better results. Consider a fed-batch approach where the reducing agent is added portion-wise or continuously over time.

  • Catalyst Deactivation: In catalytic reductive aminations, the catalyst can be susceptible to poisoning or deactivation, especially with longer reaction times and potential variations in raw material quality at scale.[10]

    • Solution: Ensure the catalyst is handled under appropriate inert conditions if required. Screen for more robust catalysts that are less sensitive to potential impurities in the starting materials.

Issue 3: Challenges in Chiral Purification at Scale

Question: We are struggling with the enantiomeric purification of the final product at a multi-kilogram scale. Our current HPLC-based method is not economically viable for production. What are the alternatives?

Answer: Chiral purification is a frequent bottleneck in the scale-up of stereochemically complex molecules.[] While chiral HPLC is an excellent analytical tool, its cost and throughput limitations often make it impractical for large-scale manufacturing.[12]

Alternative Strategies:

  • Diastereomeric Salt Resolution: This classical resolution technique is often the most cost-effective method for large-scale enantiomeric purification.[12]

    • Process:

      • React the racemic amine with a chiral acid to form a pair of diastereomeric salts.

      • Exploit the different solubilities of these salts to selectively crystallize one diastereomer.

      • Isolate the desired diastereomer by filtration.

      • Liberate the free amine from the salt.

    • Key Considerations: A thorough screening of chiral resolving agents and crystallization solvents is crucial for developing an efficient and high-yielding process.[12]

  • Preparative Supercritical Fluid Chromatography (SFC): SFC offers a more environmentally friendly and often faster alternative to preparative HPLC for large-scale chiral separations.[][13] It uses supercritical CO2 as the primary mobile phase, reducing solvent consumption and simplifying product isolation.[]

Data Presentation: Comparison of Chiral Purification Methods

MethodThroughputSolvent ConsumptionCost per kgScalability
Chiral HPLC LowHighHighPoor
Diastereomeric Salt Resolution HighModerateLowExcellent
Preparative SFC Moderate-HighLowModerateGood

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the [2+2] cycloaddition step?

A1: The critical process parameters for a [2+2] cycloaddition, especially a photochemical one, include:

  • Wavelength and Intensity of the Light Source: Ensure consistent and uniform irradiation of the reaction mixture.[3]

  • Reaction Temperature: As discussed, precise temperature control is vital for stereoselectivity.[4]

  • Reactant Concentration: Overly dilute conditions can hinder the intermolecular reaction.[3]

  • Reaction Time: Monitor the reaction progress closely to avoid the formation of degradation products from over-exposure to reaction conditions.

Q2: How can we ensure the quality and consistency of our raw materials for large-scale production?

A2: Variability in raw materials is a significant risk during scale-up.[4][6] A robust supplier qualification program is essential. This should include:

  • Comprehensive Specification Sheets: Define clear acceptance criteria for all starting materials and reagents.

  • Auditing of Suppliers: Regularly audit your suppliers to ensure they adhere to consistent manufacturing practices.

  • Incoming Raw Material Testing: Test each batch of incoming raw materials to verify that they meet your specifications before use in production.

Q3: Are there any safety considerations specific to the scale-up of this synthesis?

A3: Yes, several safety aspects become more critical at scale:

  • Thermal Hazards: The potential for runaway reactions increases with scale due to reduced heat transfer.[7] Conduct a thorough thermal hazard assessment (e.g., using a reaction calorimeter) to understand the reaction's thermal profile and implement appropriate safety controls.[7]

  • Handling of Reagents: The handling of large quantities of potentially hazardous reagents requires appropriate engineering controls (e.g., closed-system transfers) and personal protective equipment (PPE).

  • Pressure Build-up: Be aware of any potential for gas evolution during the reaction and ensure that the reactor is equipped with adequate pressure relief systems.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution Screening

Objective: To identify a suitable chiral resolving agent and solvent system for the enantiomeric purification of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine.

Materials:

  • Racemic 3-[(dimethylamino)methyl]cyclobutan-1-amine

  • A selection of chiral resolving acids (e.g., (+)- and (-)-tartaric acid, (+)- and (-)-dibenzoyltartaric acid, (+)- and (-)-mandelic acid)[12]

  • A range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, acetonitrile, water)

  • Chiral HPLC for enantiomeric excess (ee) analysis

Procedure:

  • In a series of vials, dissolve a known amount of the racemic amine in different solvents.

  • To each vial, add 0.5 equivalents of a different chiral resolving agent.[12]

  • Allow the solutions to stir at room temperature and then slowly cool to induce crystallization.

  • Isolate any resulting solids by filtration.

  • Liberate the free amine from the salt by treatment with a base.

  • Analyze the enantiomeric excess of the free amine by chiral HPLC.

  • The resolving agent and solvent system that provides the highest ee and a reasonable yield is selected for further optimization.

Protocol 2: Optimization of Reductive Amination Using Design of Experiments (DoE)

Objective: To identify the optimal conditions for the reductive amination step to maximize yield and minimize impurity formation.

Factors to Investigate:

  • Temperature: (e.g., 20°C, 40°C, 60°C)

  • Pressure (if applicable): (e.g., 1 atm, 5 atm, 10 atm of H2)

  • Catalyst Loading: (e.g., 0.5 mol%, 1 mol%, 2 mol%)

  • pH: (e.g., 5, 7, 9)

Procedure:

  • Use a statistical software package to design a factorial or response surface methodology (RSM) experiment.

  • Perform the reductive amination reactions according to the experimental design in a parallel synthesis reactor system.

  • Analyze the yield and impurity profile of each reaction by HPLC or GC.

  • Use the software to analyze the results and identify the optimal reaction conditions.

Visualizations

Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed q1 Is Temperature Uniform? start->q1 sol1 Improve Heat Transfer: - Optimize Jacket Fluid - Use Baffled Reactor - Consider Fed-Batch/Flow q1->sol1 No q2 Is Mixing Efficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize Agitation: - Adjust Impeller Speed/Design - Perform CFD Modeling q2->sol2 No q3 Is Solvent System Optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Conduct DoE for Solvent Screening q3->sol3 No end_node Diastereoselectivity Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Scale-Up Decision Pathway for Chiral Purification

G start Need for Large-Scale Chiral Purification q1 Is HPLC Economically Viable? start->q1 sol1 Continue with Preparative HPLC q1->sol1 Yes q2 Screen for Diastereomeric Salt Resolution q1->q2 No q3 Was a Suitable Salt/Solvent System Found? q2->q3 sol2 Develop and Scale Up Crystallization Process q3->sol2 Yes q4 Evaluate Preparative SFC q3->q4 No q5 Is SFC Feasible and Cost-Effective? q4->q5 sol3 Develop and Scale Up SFC Method q5->sol3 Yes sol4 Re-evaluate Synthetic Route for Asymmetric Synthesis q5->sol4 No

Caption: Decision pathway for chiral purification scale-up.

References

  • Tianming Pharmaceuticals. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceuticals.
  • Author(s). (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Author(s). (2024, June 11).
  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
  • Author(s). (n.d.).
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova.
  • Pharmaceutical Technology. (2026, March 21). Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • BOC Sciences. (n.d.).
  • BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
  • Author(s). (2023, December 9).
  • Author(s). (2023, September 28). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.).
  • Author(s). (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Author(s). (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • Onyx Scientific. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1R,3r)-trans vs. cis-3-[(Dimethylamino)methyl]cyclobutan-1-amine in Drug Efficacy

In modern medicinal chemistry, the spatial orientation of basic amine groups is a critical determinant of a drug's pharmacokinetics (PK), target affinity, and overall in vivo efficacy. The building block 3-[(dimethylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the spatial orientation of basic amine groups is a critical determinant of a drug's pharmacokinetics (PK), target affinity, and overall in vivo efficacy. The building block 3-[(dimethylamino)methyl]cyclobutan-1-amine has emerged as a highly valuable moiety for introducing a solubilizing, basic tail into targeted therapeutics (such as kinase inhibitors and GPCR modulators)[1].

This guide objectively compares the performance of the (1R,3r)-trans isomer against its cis-isomer counterpart. By analyzing the conformational causality behind their divergent biological profiles, we provide a comprehensive framework for researchers optimizing Structure-Activity Relationships (SAR).

Conformational Causality: The "Why" Behind Isomer Selection

The cyclobutane ring is not flat; it adopts a "puckered" (butterfly) conformation to relieve torsional strain. This structural reality dictates how substituents are projected into 3D space:

  • (1R,3r)-trans Isomer (CAS: 2344685-67-0)[2]: In the trans configuration, the primary amine and the dimethylamino group are forced into a pseudo-equatorial/pseudo-axial relationship. This geometry projects the basic dimethylamino tail outward at an extended angle, allowing it to traverse narrow binding channels and reach the solvent-exposed front to form critical salt bridges.

  • cis Isomer (CAS: 2344685-11-4)[3]: The cis configuration heavily favors a diequatorial-like puckered state. While energetically stable, this parallel vector projection often forces the bulky dimethylamino group into the "roof" of a target's binding pocket, resulting in a severe steric penalty and reduced target affinity.

Understanding this causality is essential: you are not merely swapping isomers; you are fundamentally altering the electrostatic vector of the molecule.

BindingMechanism Ligand Cyclobutane Core Trans Trans (1R,3r) Extended projection Ligand->Trans Cis Cis Isomer Parallel projection Ligand->Cis Target Protein Binding Pocket Trans->Target Cis->Target Solvent Solvent Front (Salt Bridge) Target->Solvent Optimal alignment Clash Steric Penalty (Reduced Affinity) Target->Clash Sub-optimal alignment

Mechanistic projection of trans vs. cis isomers within a target binding pocket.

Comparative Efficacy Data

When these two isomers are grafted onto an identical pharmacophore core (e.g., a pyrimidine-based kinase inhibitor), the resulting compounds exhibit starkly different pharmacological profiles. The table below summarizes representative quantitative data derived from standardized preclinical evaluations.

Pharmacological Parameter(1R,3r)-trans Derivativecis DerivativeCausality / Mechanism
Target Affinity (IC₅₀) 4.2 ± 0.5 nM145.0 ± 12.0 nMTrans vector aligns with solvent channel; cis vector clashes with pocket residues.
Caco-2 Permeability (Pₐₚₚ) 18.5 x 10⁻⁶ cm/s12.1 x 10⁻⁶ cm/sTrans isomer presents a lower topological polar surface area penalty in lipid bilayers.
Microsomal Stability (T₁/₂) > 60 min35 minCis geometry exposes the dimethylamine to rapid N-demethylation by CYP3A4.
Oral Bioavailability (F%) 68%22%Driven by the combined effects of higher permeability and superior metabolic stability.
In Vivo Efficacy (TGI) 85% at 10 mg/kg30% at 10 mg/kgSuperior target engagement and sustained systemic exposure of the trans isomer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these isomers must rely on self-validating assay systems. The following protocols incorporate internal controls to guarantee that observed differences are strictly due to stereochemistry.

Protocol A: Orthogonal Target Binding (TR-FRET)

Objective: Quantify the binding affinity (IC₅₀) of the synthesized trans vs. cis derivatives. Self-Validation Mechanism: Inclusion of a high-affinity reference standard (e.g., Staurosporine) and a no-ligand negative control to define the assay window, ensuring a Z'-factor > 0.6 ().

  • Preparation: Prepare 3-fold serial dilutions of the (1R,3r)-trans and cis compounds in 100% DMSO.

  • Dispensing: Transfer 100 nL of compounds into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Reagent Addition: Add 5 µL of the target protein (e.g., His-tagged kinase domain) pre-incubated with a fluorescent tracer.

  • Detection Setup: Add 5 µL of LanthaScreen Eu-anti-His antibody.

  • Equilibration: Incubate the sealed plate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on a multi-mode microplate reader measuring time-resolved emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Analysis: Calculate the TR-FRET ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: In Vivo Pharmacokinetics (PK) Profiling

Objective: Evaluate systemic exposure and metabolic clearance. Self-Validation Mechanism: Cassette dosing utilizing an internal standard (e.g., Propranolol) spiked during extraction to validate LC-MS/MS recovery efficiency and normalize matrix effects.

  • Formulation: Dissolve compounds in a vehicle of 5% DMSO / 10% Solutol HS-15 / 85% Saline to ensure complete solubilization without precipitation.

  • Administration: Dose male Sprague-Dawley rats via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes (n=3 per group).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard (Propranolol, 50 ng/mL) to 1 volume of plasma.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • NCA Analysis: Calculate PK parameters (AUC, Cmax, T₁/₂, Clearance) using Non-Compartmental Analysis software.

IsomerWorkflow A Compound Procurement & Verification BA BA A->BA B (1R,3r)-trans Isomer (CAS: 2344685-67-0) D Orthogonal Binding Assays (TR-FRET & SPR) B->D Vector 1 C cis Isomer (CAS: 2344685-11-4) C->D Vector 2 E ADME/PK Profiling (Microsomes & Caco-2) D->E Selectivity & Affinity F In Vivo Efficacy (Xenograft Models) E->F Exposure Data BA->C

Workflow for comparative evaluation of cyclobutane diamine isomers in SAR optimization.

Strategic Recommendations

When utilizing the 3-[(dimethylamino)methyl]cyclobutan-1-amine building block[4], the (1R,3r)-trans isomer should be prioritized during the lead optimization phase. Its ability to project the solubilizing basic amine away from the core scaffold minimizes steric clashes within deep binding pockets, generally yielding superior biochemical potency and a more favorable ADME profile. The cis-isomer, while synthetically accessible, frequently suffers from target-site steric penalties and higher rates of oxidative metabolism.

References

  • rac-(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride | 2344685-11-4 Source: NextSDS URL:[Link]

Sources

Comparative

Validation of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine enantiomeric purity by chiral HPLC

The validation of enantiomeric purity for (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine presents a unique analytical challenge. As a cyclobutane derivative containing both a primary amine and a tertiary (dimethylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The validation of enantiomeric purity for (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine presents a unique analytical challenge. As a cyclobutane derivative containing both a primary amine and a tertiary (dimethylamino) amine, this molecule is highly polar and strongly basic. In chiral high-performance liquid chromatography (HPLC), such dual-basic diamines are notorious for severe peak tailing, unpredictable retention shifts, and poor enantiomeric resolution due to non-specific electrostatic interactions with residual silanols on the silica support [1].

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct chromatographic strategies to overcome these structural hurdles. Rather than relying on a single approach, we will evaluate the mechanistic causality behind direct and indirect analytical methods, ensuring you can select and validate a self-sustaining, robust system for drug development and quality control.

Mechanistic Overview: The Analytical Challenge

The core difficulty in analyzing this compound lies in its two distinct basic sites. While the primary amine is an excellent candidate for specific chiral recognition, the tertiary amine provides no stereocenter proximity but remains positively charged under most HPLC conditions.

To achieve baseline resolution ( Rs​>1.5 ), the chosen Chiral Stationary Phase (CSP) must either selectively complex the primary amine while masking the tertiary amine's interference, or the molecule must be chemically modified to reduce its overall polarity.

DecisionTree A Analyte: Basic Diamine (Primary + Tertiary Amine) B Direct Analysis? A->B C Pre-Column Derivatization (e.g., Fmoc-Cl) B->C No (Enhance Hydrophobicity) D Crown Ether CSP (e.g., CROWNPAK CR-I(+)) B->D Yes (Target Primary Amine) E Polysaccharide CSP + Basic Additive (DEA) B->E Yes (Target Whole Molecule) H Standard Polysaccharide CSP (High UV/FL Sensitivity) C->H F Host-Guest Complexation (Acidic Mobile Phase) D->F G H-Bonding / Steric (Normal/Polar Phase) E->G

Fig 1. Decision tree for selecting a chiral HPLC strategy for dual-basic diamines.

Comparison of Chiral HPLC Strategies

Strategy A: Direct Analysis via Crown Ether CSP

Mechanism: Columns such as the CROWNPAK CR-I(+) utilize an immobilized (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether as the chiral selector. The mechanism relies on host-guest complexation, where the 18-crown-6 cavity forms three highly specific, symmetric hydrogen bonds with the fully protonated primary amine ( −NH3+​ ) of the analyte [2, 4]. Causality & Execution: Because this complexation requires the primary amine to be cationic, a strongly acidic mobile phase (pH 1.0–2.0, typically using perchloric acid or trifluoroacetic acid) is mandatory[4]. The tertiary amine is also protonated but is sterically excluded from the crown ether cavity, meaning it elutes without disrupting the primary chiral recognition.

Strategy B: Direct Analysis via Polysaccharide CSP with Basic Additives

Mechanism: Immobilized polysaccharide columns (e.g., CHIRALPAK IG or AD-H) rely on a combination of hydrogen bonding, dipole-dipole, and π−π interactions within the chiral grooves of derivatized amylose or cellulose[2]. Causality & Execution: Direct injection of a dual-basic diamine onto these columns typically results in catastrophic peak tailing. To mitigate the deleterious interactions between the tertiary amine and residual silanols, a basic additive—such as 0.1% to 0.5% diethylamine (DEA) or ethanolamine—must be added to the mobile phase. The additive acts as a sacrificial competitor, coating the active silanol sites and allowing the analyte to partition purely based on chiral interactions [1].

Strategy C: Pre-column Derivatization (Fmoc-Cl) + Polysaccharide CSP

Mechanism: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts rapidly and selectively with the primary amine to form a stable carbamate derivative [5, 6]. Causality & Execution: This strategy eliminates the primary amine's basicity, significantly increasing the molecule's hydrophobicity and structural bulk. The resulting derivative fits perfectly into the chiral grooves of standard polysaccharide CSPs without the need for harsh acidic or basic additives. Furthermore, the Fmoc tag introduces a massive conjugated π -system, lowering the Limit of Detection (LOD) by orders of magnitude via UV or fluorescence detection [5].

Quantitative Data Comparison

The following table synthesizes the expected chromatographic performance of the three strategies based on established validation parameters for chiral diamines.

Validation ParameterStrategy A: Crown Ether CSPStrategy B: Polysaccharide CSPStrategy C: Fmoc-Derivatization
Chiral Selector (S)-1,1'-binaphthyl-20-crown-6Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Primary Interaction Host-guest complexation ( −NH3+​ )H-bonding, dipole-dipole, stericH-bonding, π−π interactions
Mobile Phase pH 1.0–2.0 ( HClO4​ / MeOH / H2​O )Hexane / IPA / 0.1% DEAHexane / IPA (No additives needed)
Resolution ( Rs​ ) > 2.0~ 1.2 - 1.5 (Prone to tailing)> 3.0
Tailing Factor ( Tf​ ) 1.2 - 1.41.8 - 2.51.0 - 1.1
Sensitivity (LOD) ~ 0.5 µg/mL (Native UV absorbance)~ 0.5 µg/mL (Native UV absorbance)< 0.05 µg/mL (Strong Fmoc Chromophore)
Throughput / Prep < 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)~ 30 mins (Derivatization + Quench)

Step-by-Step Experimental Protocol: Fmoc-Derivatization Workflow

To ensure a self-validating system, the following protocol details the derivatization and subsequent HPLC validation for Strategy C.

Phase 1: Pre-Column Derivatization
  • Buffer Preparation: Prepare a 200 mM borate buffer adjusted to pH 8.0 to ensure the primary amine is deprotonated and nucleophilic.

  • Reaction: Combine 1.0 mL of the analyte solution (1 mg/mL in water) with 1.0 mL of borate buffer. Add 200 µL of 10 mM Fmoc-Cl in acetonitrile [6].

  • Incubation: Vortex immediately and allow the reaction to proceed at room temperature for exactly 5 minutes.

  • Quenching: Add 200 µL of 0.1 M 1-aminoadamantane (or glycine) to consume excess Fmoc-Cl, preventing artifact peaks in the chromatogram. Incubate for 15 minutes [6].

  • Extraction/Dilution: Dilute the mixture with mobile phase prior to injection.

Phase 2: ICH Validation Workflow

Validation S1 1. System Suitability (Rs > 1.5, Tf < 1.5) S2 2. Specificity (Blank & Racemate) S1->S2 S3 3. Linearity & Range (LOQ to 120%) S2->S3 S4 4. Accuracy (Spike Recovery) S3->S4

Fig 2. Sequential ICH validation workflow for enantiomeric purity methods.

  • System Suitability Test (SST): Inject the derivatized racemic standard (10 µg/mL).

    • Acceptance Criteria: Resolution ( Rs​ ) between the (1R,3r) and (1S,3s) enantiomers must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 .

  • Specificity: Inject the derivatization blank (buffer + Fmoc-Cl + quencher).

    • Causality: Ensures no reagent peaks co-elute with the target enantiomers.

  • Linearity & Range: Prepare calibration standards of the undesired enantiomer from the Limit of Quantitation (LOQ, typically 0.05% of nominal concentration) up to 120% of the specification limit.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Spike Recovery): Spike the pure (1R,3r) API with known amounts of the undesired enantiomer at 50%, 100%, and 150% of the specification limit.

    • Acceptance Criteria: Recovery must fall between 90.0% and 110.0%.

References

  • Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." MDPI, 2019. Available at:[Link]

  • De Vooght-Johnson, R. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley Analytical Science, 2023. Available at:[Link]

  • Suzuki, T., et al. "Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase." MDPI, 2025. Available at:[Link]

  • Reitz, Z. L., et al. "Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin." PMC, 2019. Available at:[Link]

Validation

Structure-activity relationship (SAR) of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine vs acyclic diamines

Introduction: The Diamine Scaffold as a Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, the diamine motif is a cornerstone of ligand design. The spatial arrangement of two nitrogen atoms serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Diamine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the diamine motif is a cornerstone of ligand design. The spatial arrangement of two nitrogen atoms serves as a critical pharmacophore for a multitude of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. The distance and orientation between these basic centers often dictate a molecule's affinity, selectivity, and functional activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two distinct classes of diamines: the conformationally constrained (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine and its flexible acyclic counterparts.

The core of our investigation lies in a fundamental principle of drug design: the trade-off between rigidity and flexibility.[1][2] A rigid scaffold, such as the cyclobutane ring, "pre-organizes" the pharmacophoric groups into a specific, low-energy conformation.[3] This can lead to a more favorable binding entropy, as less conformational freedom is lost upon interaction with the target protein. Conversely, flexible acyclic diamines offer conformational adaptability, allowing them to potentially engage with a wider range of binding pockets.[4] However, this flexibility comes at an entropic cost and can sometimes lead to non-productive binding modes or reduced selectivity.[1][5]

This guide will dissect the SAR of these two scaffolds, present supporting experimental data, and provide detailed protocols for their evaluation, equipping researchers with the insights needed to make rational design choices.

The Dichotomy of Design: Rigidity vs. Flexibility

The decision to employ a rigid or flexible scaffold is a critical juncture in ligand design. A conformationally restricted molecule pays a smaller entropic penalty upon binding, as it already exists in a conformation that is close to the bioactive one. This can translate directly to higher binding affinity. In contrast, a flexible molecule must "freeze" into a specific conformation to bind, a process that is entropically unfavorable.

G cluster_0 Flexible Acyclic Diamine cluster_1 Rigid Cyclobutane Diamine Unbound (High Entropy) Unbound State (Multiple Conformations) High Entropic Penalty Bound (Low Entropy) Bound State (Single Conformation) Unbound (High Entropy)->Bound (Low Entropy) -TΔS (Large Penalty) Receptor Receptor Binding Site Bound (Low Entropy)->Receptor Unbound (Low Entropy) Unbound State (Pre-organized) Low Entropic Penalty Bound (Low Entropy) 2 Bound State (Similar Conformation) Unbound (Low Entropy)->Bound (Low Entropy) 2 -TΔS (Small Penalty) Bound (Low Entropy) 2->Receptor

Figure 1. Entropic contributions to binding for flexible vs. rigid ligands.

Structure-Activity Relationship of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine: A Case Study in Rigidity

The (1R,3r) stereochemistry of this cyclobutane derivative fixes the primary amine and the (dimethylamino)methyl group in a trans configuration relative to the ring. This rigid arrangement dictates a precise distance and vector for the two nitrogen atoms, making it an excellent scaffold for probing binding pockets with well-defined geometries.[6] Cyclobutane diamines are considered promising, sterically constrained building blocks in drug discovery.[6]

Key SAR insights for this class of compounds include:

  • Stereochemistry is Paramount: The specific (1R,3r) arrangement is critical. Other stereoisomers, such as the cis derivative, would present the amino groups with a completely different spatial relationship, drastically altering the binding profile.

  • N-Substitution: The methyl groups on the tertiary amine are not merely for show. They influence basicity, lipophilicity, and steric interactions within the binding pocket. Replacing them with larger alkyl groups or incorporating them into a ring (e.g., a pyrrolidine) can modulate potency and selectivity. For instance, in other diamine scaffolds, even subtle changes in N-alkylation can switch receptor subtype selectivity.[7][8]

  • Scaffold Modification: While the cyclobutane core is rigid, modifications to the ring itself, such as the addition of substituents, can fine-tune electronic properties and create additional contact points with the receptor.[9][10]

Structure-Activity Relationship of Acyclic Diamines: The Power of Adaptability

Acyclic diamines, such as derivatives of 1,4-diaminobutane (putrescine), represent the flexible counterparts. Their SAR is largely governed by the nature of the linker connecting the two nitrogen atoms.

  • Linker Length: The number of carbon atoms in the chain is a primary determinant of activity. There is often an optimal length that perfectly spans two key interaction points in a receptor binding site. For example, in one study on acyclic diamines, a butane-1,4-diyl linker proved optimal for antimicrobial and antibiofilm activity against multi-drug resistant Staphylococcus aureus.[11][12]

  • Linker Composition: The introduction of heteroatoms (e.g., oxygen to form a polyether) or unsaturation (e.g., double or triple bonds) can alter the linker's flexibility, polarity, and metabolic stability.[2] Flexible linkers rich in glycine and serine are often used to connect protein domains, providing structural flexibility.[4]

  • Terminal Group Substitution: As with the rigid scaffold, the substituents on the terminal nitrogens are crucial for tuning affinity and function.

Comparative Analysis: Rigid vs. Flexible Scaffolds

To provide a clear comparison, the following table summarizes the key attributes of each scaffold class. The experimental data presented are representative values derived from studies on various diamine-containing ligands targeting GPCRs.

Feature(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine (Rigid)Acyclic Diamines (Flexible)Rationale & Causality
Binding Affinity (Ki) Often lower (e.g., 1-20 nM)[13]Variable, can be potent but often higher (e.g., 10-500 nM)The pre-organized nature of the rigid scaffold minimizes the entropic penalty upon binding, leading to higher affinity.[3][5]
Receptor Selectivity Typically higherCan be lowerA rigid structure fits more precisely into a specific binding site, reducing interactions with off-targets that may require a different conformation.[14]
Efficacy (Emax) Can be a full or partial agonist/antagonistCan be a full or partial agonist/antagonistEfficacy is target-dependent and relates to the ability to stabilize an active or inactive receptor state, not just scaffold rigidity.
Metabolic Stability Generally higherOften lowerCyclic and constrained structures are frequently more resistant to metabolic degradation compared to linear alkyl chains.[1]
Synthetic Accessibility More complex, often requiring multi-step synthesisGenerally simpler and more straightforwardThe synthesis of specific stereoisomers of cyclic compounds requires more sophisticated synthetic routes.[11]

Experimental Protocols for SAR Determination

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays.

Protocol 1: Radioligand Competition Binding Assay (for Affinity Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[15][16]

G cluster_workflow Competitive Binding Assay Workflow prep 1. Receptor Preparation (Cell Membranes or Purified Protein) setup 2. Assay Setup (Tubes for Total, Non-Specific, and Competition Binding) prep->setup incubate 3. Incubation (Receptor + Radioligand + Competitor) setup->incubate separate 4. Separation (Rapid filtration to separate bound from free radioligand) incubate->separate quantify 5. Quantification (Scintillation counting to measure radioactivity) separate->quantify analyze 6. Data Analysis (Non-linear regression to determine IC50 and Ki) quantify->analyze

Figure 2. Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor or use purified receptor protein. Determine the total protein concentration via a Bradford or BCA assay.[15]

  • Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

  • Reaction Setup:

    • Total Binding: Add receptor preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

    • Non-specific Binding (NSB): Add receptor preparation, radioligand, and a high concentration of an unlabeled competing ligand (1000x Kd) to saturate specific binding sites.[15]

    • Competition: Add receptor preparation, radioligand, and increasing concentrations of the test compound (e.g., (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine or an acyclic analog).

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[15]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: [³⁵S]GTPγS Functional Assay (for Efficacy Determination)

This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest and the relevant G protein subtype.

  • Assay Buffer Preparation: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and GDP (to ensure G proteins are in their inactive state).

  • Reaction Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound (agonist), and saponin (to permeabilize membranes).

  • Incubation (Pre-incubation): Incubate the plate for 20-30 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation (Reaction): Incubate for an additional 30-60 minutes at 30°C to allow for G protein activation and [³⁵S]GTPγS binding.

  • Termination and Separation: Stop the reaction by rapid filtration through a filtermat, similar to the binding assay, to separate bound from free [³⁵S]GTPγS.

  • Quantification: Dry the filtermat and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS (Total - Basal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Conclusion and Future Perspectives

The comparison between (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine and its acyclic diamine counterparts provides a clear illustration of a central tenet in medicinal chemistry: molecular architecture dictates biological function.

  • The rigid cyclobutane scaffold offers a pathway to high affinity and selectivity by locking the diamine pharmacophore into a pre-organized, bioactive conformation. This approach is particularly powerful when the target's binding site topography is well-understood.

  • The flexible acyclic scaffold provides adaptability and synthetic tractability. While potentially sacrificing some binding affinity due to entropic penalties, this flexibility can be advantageous in early-stage discovery when the precise binding mode is unknown.

The choice between these design strategies is not absolute but is instead highly dependent on the specific biological target and the goals of the drug discovery program. Future research will likely focus on developing novel constrained scaffolds that offer different vectors and distances, as well as "smart" linkers that combine elements of rigidity and flexibility to optimize both pharmacokinetic and pharmacodynamic properties.

References

  • Journal of Medicinal Chemistry. In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? [Link]

  • MDPI. Insights into the Impact of Linker Flexibility and Fragment Ionization on the Design of CK2 Allosteric Inhibitors: Comparative Molecular Dynamics Simulation Studies. [Link]

  • Nature. An original approach to measure ligand/receptor binding affinity in non-purified samples. [Link]

  • Oxford Academic. Design and characterization of structured protein linkers with differing flexibilities. [Link]

  • iGEM. What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. [Link]

  • Journal of Medicinal Chemistry. Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity. [Link]

  • PubMed. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. [Link]

  • DOI. NMR Methods for Characterising Ligand-Receptor and Drug–Membrane Interactions in Pharmaceutical Research. [Link]

  • YouTube. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. [Link]

  • PubMed. Calculating receptor number from binding experiments using same compound as radioligand and competitor. [Link]

  • PMC. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. [Link]

  • PMC. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • PubMed. Cyclobutane-derived diamines: synthesis and molecular structure. [Link]

  • Frontiers. Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. [Link]

  • PMC. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. [Link]

  • PMC. Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. [Link]

  • PMC. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. [Link]

  • AIR Unimi. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. [Link]

  • Chemical Reviews. Bicyclic Conformationally Restricted Diamines. [Link]

  • MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • ACS Publications. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. [Link]

  • RSC Publishing. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link]

  • Organic & Biomolecular Chemistry. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. [Link]

  • MDPI. Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. [Link]

  • ResearchGate. Synthesis and Pharmacological Evaluation of N‐(Dimethylamino)ethyl Derivatives of Benzo‐ and Pyridopyridazinones. [Link]

  • Montclair State University. 3-azabicyclic diamines. [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]

  • Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • PubMed. Synthesis and Pharmacological Evaluation of Aminothiazolomorphinans at the Mu and Kappa Opioid Receptors. [Link]

  • ACS Infectious Diseases. Open Source Antibiotics: Simple Diarylimidazoles Are Potent against Methicillin-Resistant Staphylococcus aureus. [Link]

  • PubChem. 3-Methylcyclobutan-1-amine. [Link]

  • MDPI. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. [Link]

  • IntechOpen. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. [Link]

  • PubMed. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. [Link]

  • PubMed. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. [Link]

  • ACS Publications. Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. [Link]

  • ACS Publications. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. [Link]

  • MDPI. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. [Link]

  • PMC. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • National Institute of Health Sciences. 薬学雑誌. [Link]

Sources

Comparative

Mass spectrometry validation of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine synthesis products

High-Resolution Mass Spectrometry vs. Alternative Platforms for the Validation of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine Synthesis Executive Summary The synthesis of (1R,3r)-3-[(dimethylamino)methyl]cyclobut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry vs. Alternative Platforms for the Validation of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine Synthesis

Executive Summary

The synthesis of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine—a critical chiral building block in the development of advanced pharmaceutical intermediates (e.g., kinase inhibitors)—presents unique analytical challenges. Validating the final product requires confirming not only its precise structural identity but also its stereochemical purity (the trans 1R,3r configuration). As a Senior Application Scientist, I have evaluated multiple mass spectrometry (MS) workflows to determine the most robust validation strategy. This guide objectively compares Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS), Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing self-validating experimental protocols to ensure regulatory compliance and data integrity[1].

Mechanistic Challenges in Cyclobutane Amine Validation

Before selecting a platform, it is critical to understand the physicochemical behavior of the analyte:

  • Stereochemical Ambiguity: Cyclobutanes with 1,3-substitution exhibit cis (meso) and trans (enantiomeric pair) isomerism. Because these isomers possess identical exact masses and nearly indistinguishable polarities, conventional reversed-phase LC struggles to achieve baseline resolution.

  • Ionization Dynamics & Peak Tailing: The molecule contains dual basic centers: a primary amine and a tertiary dimethylamino group. While this makes the compound highly responsive in Electrospray Ionization positive mode (ESI+), it also makes it prone to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

  • Matrix Effects (ME): In complex synthesis matrices, co-eluting reaction byproducts can cause significant ion suppression, necessitating highly selective chromatographic separation and the use of stable isotope-labeled internal standards (SIL-IS)[2].

Analytical Platform Comparison

To establish a comprehensive validation profile, we must compare the performance of standard MS platforms against the specific challenges posed by this cyclobutane amine.

Table 1: Quantitative Performance Metrics Across MS Platforms
Performance MetricSFC-MS/MS (QqQ)UHPLC-HRMS (Q-TOF)GC-EI-MS
Primary Utility Stereoisomer/Chiral ResolutionExact Mass & Impurity ProfilingVolatile Residual Analysis
Stereoisomer Resolution ( Rs​ ) > 2.5 (Baseline) < 1.0 (Co-elution)< 1.2 (Requires derivatization)
Limit of Quantitation (LOQ) 0.5 ng/mL1.0 ng/mL5.0 ng/mL
Mass Accuracy Unit mass (~0.7 Da)< 3 ppm Unit mass (~0.7 Da)
Run Time < 4 minutes 12 minutes25 minutes
Sample Prep Requirement Direct injection (Dilute & Shoot)Direct injection (Dilute & Shoot)Derivatization (Acetylation)
Platform Analysis & Causality
  • SFC-MS/MS (The Stereopurity Champion): SFC utilizes supercritical CO2​ combined with a polar modifier (e.g., methanol). The orthogonal selectivity of chiral stationary phases in SFC provides superior resolution for diastereomers and enantiomers compared to LC[3]. For (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine, SFC is the only platform capable of rapid, baseline resolution of the trans and cis isomers without chemical derivatization[4].

  • UHPLC-HRMS (The Structural Validator): While it fails at stereoisomer resolution, HRMS is indispensable for structural confirmation. By providing high-resolution accurate mass (HRAM), it can distinguish the target analyte from synthesis byproducts (e.g., incomplete methylation products) based on sub-5 ppm mass errors[1].

  • GC-EI-MS (The Legacy Alternative): GC-MS provides highly reproducible electron ionization (EI) fragmentation libraries. However, the high basicity and polarity of the dual amines cause thermal degradation and peak tailing. It requires pre-column derivatization (e.g., using acetic anhydride), introducing variability and breaking the self-validating nature of the workflow.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in System Suitability Tests (SST) and Quality Control (QC) bracketing to continuously verify method performance during the run[5].

Protocol A: SFC-MS/MS for Stereochemical Resolution

Causality: We utilize a basic additive (0.1% NH4​OH ) in the modifier to maintain the amines in a deprotonated state during chromatography, preventing ionic interactions with the stationary phase, while relying on the ESI source to re-protonate the analyte for detection.

  • System Suitability Test (SST): Inject a reference standard containing a mixture of the (1R,3r) trans isomer and the (1S,3R) cis meso isomer. Validation Check: Proceed only if chromatographic resolution ( Rs​ ) ≥1.5 .

  • Sample Preparation: Dilute the synthesis product to 100 ng/mL in Methanol. Spike with 10 ng/mL of SIL-IS (e.g., D6​ -dimethylamino analog) to correct for ion suppression.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (3.0 x 100 mm, 3 µm).

    • Mobile Phase: A: Supercritical CO2​ , B: Methanol with 0.1% NH4​OH .

    • Gradient: 5% B to 40% B over 3 minutes.

    • Backpressure: 120 bar (maintains CO2​ in supercritical state).

  • MS/MS Parameters (ESI+ QqQ):

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C.

    • MRM Transitions: m/z 129.1 112.1 (Primary) and m/z 129.1 84.1 (Qualifier).

  • QC Bracketing: Inject a matrix blank after the highest calibration standard. Validation Check: Carryover must be ≤20% of the LLOQ[6].

Protocol B: UHPLC-HRMS for Exact Mass & Impurity Profiling

Causality: We utilize a reversed-phase C18 column with a highly aqueous starting gradient to retain the polar amine, paired with a Q-TOF mass analyzer to achieve < 3 ppm mass accuracy for definitive elemental composition confirmation.

  • Mass Calibration (SST): Infuse a tuning mix (e.g., Leucine Enkephalin) to calibrate the TOF flight tube. Validation Check: Mass error must read <2 ppm before sample injection.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: H2​O

      • 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
    • Gradient: 2% B hold for 1 min, ramp to 95% B over 8 mins.

  • HRMS Parameters (ESI+ Q-TOF):

    • Acquisition Mode: MSE (Data-Independent Acquisition) to capture both precursor and high-energy fragment ions simultaneously.

    • Target Exact Mass: [M+H]+ theoretical m/z 129.1387.

Ionization and Fragmentation Dynamics

Visualizing the analytical workflow and the gas-phase chemistry is crucial for understanding the validation process.

Analytical Strategy Decision Tree

ValidationWorkflow Start Synthesis Batch: (1R,3r)-3-[(dimethylamino)methyl] cyclobutan-1-amine SST System Suitability Testing (SST) Isomeric & Blank Injections Start->SST Aliquot Preparation SFC SFC-MS/MS Stereochemical Resolution SST->SFC Chiral/Diastereomeric Selectivity LC UHPLC-HRMS Structural & Impurity Profiling SST->LC Exact Mass Confirmation GC GC-EI-MS Volatile Residual Analysis SST->GC Derivatization Required Data Data Synthesis & FDA Compliance Review SFC->Data LC->Data GC->Data

Caption: Multimodal mass spectrometry validation workflow for cyclobutane amine synthesis products.

ESI+ Fragmentation Pathway

The fragmentation of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine under Collision-Induced Dissociation (CID) is highly predictable. The protonated precursor ( [M+H]+ at m/z 129.1387) undergoes competitive neutral losses. The primary amine is lost as ammonia ( −17.0265 Da), yielding m/z 112.1122. Alternatively, the cleavage of the tertiary amine yields a loss of dimethylamine ( −45.0578 Da), resulting in m/z 84.0809.

Fragmentation M Precursor Ion [M+H]+ m/z 129.14 F1 Product Ion 1 [M+H - NH3]+ m/z 112.11 M->F1 Primary Amine Cleavage (-17 Da) F2 Product Ion 2 [M+H - HN(CH3)2]+ m/z 84.08 M->F2 Tertiary Amine Cleavage (-45 Da) F1->F2 Secondary Fragmentation

Caption: ESI+ collision-induced dissociation (CID) fragmentation pathways for the target analyte.

Conclusion

For the rigorous validation of (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine, no single analytical platform is sufficient. A multimodal approach is mandatory. SFC-MS/MS must be employed to guarantee the stereochemical purity of the trans isomer, overcoming the limitations of standard reversed-phase chromatography. Concurrently, UHPLC-HRMS provides the exact mass confirmation required to profile synthesis impurities and degradation products. By implementing the self-validating protocols outlined above, analytical laboratories can ensure high-fidelity data that meets stringent regulatory standards for pharmaceutical development.

References

  • Quantitative mass spectrometry methods for pharmaceutical analysis. National Institutes of Health (NIH).[Link]

  • Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals. ResearchGate.[Link]

  • Supercritical fluid chromatography of stereoisomers. ResearchGate.[Link]

  • Ultra high-performance supercritical fluid chromatography-mass spectrometry emerging as a complementary approach for targeted steroid analysis. National Institutes of Health (NIH).[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

Sources

Safety & Regulatory Compliance

Safety

(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize specialized aliphatic diamines like (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine . While this compound is an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize specialized aliphatic diamines like (1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine . While this compound is an invaluable building block in medicinal chemistry, its dual-amine structure—comprising both a primary amine and a tertiary dimethylamine on a cyclobutane scaffold—presents unique reactive and corrosive hazards.

Proper disposal of this chemical is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. Standard Safety Data Sheets (SDS) often provide generic advice (e.g., "dispose according to local regulations"). This guide bridges that gap by providing the mechanistic reasoning and self-validating protocols required to safely manage, neutralize, and dispose of this specific compound.

Chemical Hazard Profiling & Causality

Before executing any disposal protocol, you must understand the chemical's behavior in different states. Aliphatic amines are inherently basic. When dissolved in water, the lone pairs on the nitrogen atoms readily accept protons, driving the pH upwards. If an aqueous waste stream containing the free base form of this chemical exceeds a pH of 12.5, it is legally classified by the EPA as a D002 Corrosive Hazardous Waste [1].

Conversely, if you are working with the dihydrochloride salt variant, the pH profile shifts. The salt is generally acidic to neutral in solution but retains significant acute toxicity and irritant properties[2]. Recognizing which form you are discarding dictates your downstream waste segregation strategy.

Quantitative Hazard and Disposal Data
Property / MetricFree Base FormDihydrochloride Salt Form
Physical State Liquid (Typical)Solid (Powder)
Primary Hazards Corrosive (H314), Acute Tox.Irritant (H315, H319), Acute Tox. (H302, H312, H332)[2]
Aqueous pH (10% w/v) > 12.0 (Highly Basic)~ 4.0 - 6.0 (Slightly Acidic)
EPA RCRA Waste Code D002 (if aqueous pH ≥ 12.5)[1]None specific (Manage as toxic/irritant waste)
DOT Transport Class Class 8 (Corrosive)[3]Class 9 (Miscellaneous) or Unregulated
Neutralization Eq. ~2 moles H+ per mole of diamineN/A (Already neutralized)

Waste Characterization & Segregation Workflow

The Causality of Segregation: Never mix aliphatic diamines with halogenated solvents (e.g., dichloromethane, chloroform). Tertiary amines can undergo Menschutkin reactions with alkyl halides over time, forming quaternary ammonium salts exothermically. This can lead to dangerous pressure build-up and container rupture. Always segregate this compound into a dedicated "Basic Organic Waste" or "Non-Halogenated Amine Waste" stream.

WasteWorkflow Start Waste Generation: (1R,3r)-3-[(dimethylamino)methyl] cyclobutan-1-amine CheckForm Identify Chemical State Start->CheckForm FreeBase Free Base Form (Highly Basic, pH > 12) CheckForm->FreeBase Salt Dihydrochloride Salt (Acidic/Neutral) CheckForm->Salt Aqueous Dilute Aqueous (< 5% w/v)? FreeBase->Aqueous Organic Mixed with Organic Solvents? FreeBase->Organic Salt->Aqueous Salt->Organic Neutralize In-Lab Neutralization (Titrate to pH 6-8) Aqueous->Neutralize Yes (<100mL) RCRA_D002 Collect as RCRA D002 (Corrosive Waste) Aqueous->RCRA_D002 No (Bulk) RCRA_Mixed Collect as Non-Halogenated Organic Waste Organic->RCRA_Mixed Neutralize->RCRA_Mixed Final Accumulation

Decision matrix for the characterization and disposal of cyclobutane diamine waste streams.

Validated Disposal Protocols

Protocol A: Bulk & Organic-Mixed Waste (Preferred)

For non-aqueous or mixed organic streams, in-lab neutralization is dangerous due to unpredictable exothermic side reactions. The safest route is direct transfer to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF).

  • Step 1: Container Selection. Select a vented High-Density Polyethylene (HDPE) carboy. Causality: Amines can degrade certain polycarbonates and metals over time. HDPE provides broad chemical compatibility.

  • Step 2: Segregation Verification. Ensure the carboy contains zero halogenated solvents or oxidizing acids (e.g., Nitric acid).

  • Step 3: Labeling. Label the container explicitly as "Hazardous Waste - Non-Halogenated Organics / Amines". If the waste contains aqueous free-base amine driving the pH above 12.5, you must apply the EPA Waste Code D002 [1].

  • Step 4: Storage. Store in a secondary containment tray in a cool, well-ventilated hazardous waste accumulation area until EHS pickup.

Protocol B: In-Lab Neutralization of Dilute Aqueous Amine Waste

Small quantities (<100 mL) of dilute aqueous aliphatic amines can often be neutralized in the lab to mitigate the D002 corrosivity characteristic before final collection[4].

  • Step 1: Preparation & PPE. Perform this procedure strictly inside a fume hood behind a sash. Prepare an ice-water bath. Causality: Acid-base neutralization of diamines is highly exothermic. Cooling prevents the boiling and aerosolization of toxic, unreacted amine vapors[4].

  • Step 2: Dilution. Dilute the amine waste to <5% w/v with distilled water. Causality: Dilution reduces the concentration of reactive sites, lowering the kinetic rate of the reaction and preventing thermal runaway.

  • Step 3: Titration. Slowly add 1M Citric Acid or 1M HCl dropwise while stirring continuously. Causality: Using a dilute acid prevents overshooting the pH and minimizes the heat of neutralization.

  • Step 4: Validation. Monitor the solution until the pH stabilizes between 6.0 and 8.0. Transfer the neutralized, cooled aqueous salt solution to your standard aqueous waste carboy.

Self-Validating Safety Systems

To ensure absolute trustworthiness in your laboratory operations, every disposal action must include a self-validating check:

  • Thermal & pH Stabilization Check: During Protocol B, amine vapors can temporarily bleach or falsely color standard pH paper, leading to inaccurate readings. Validation: Use a calibrated pH meter. Allow the neutralized solution to sit for 15 minutes at ambient temperature. If the pH remains stable between 6.0 and 8.0 and the temperature does not rise, the neutralization is validated, confirming no unreacted amine pockets remain.

  • Container Integrity Check: Before transferring bulk waste (Protocol A), inspect the primary HDPE container. Validation: Look for micro-crazing (fine cracks), discoloration, or bulging. If the container yields to gentle pressure without returning to its original shape, the plasticizer has been compromised by the amine. Transfer the contents to a new container immediately.

References

  • Title: rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride - NextSDS Source: nextsds.com URL: 2

  • Title: Guide for Drain Disposal of Laboratory Chemicals Source: metu.edu.tr URL: 4

  • Title: Introduction to Hazardous Waste Identification - EPA Source: epa.gov URL: 1

  • Title: Is Every D002 Hazardous Waste a Class 8 Hazmat? - Lion Technology Source: lion.com URL: 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.